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  • Product: Benzyl 4-amino-3-methylpiperidine-1-carboxylate
  • CAS: 847458-97-3

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of the 3-Methyl-4-aminopiperidine Scaffold

An In-depth Technical Guide to Benzyl 4-amino-3-methylpiperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals In the landscape o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Benzyl 4-amino-3-methylpiperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring remains a privileged scaffold, a foundational component in a significant percentage of small-molecule therapeutics. Its conformational flexibility, basic nitrogen atom for salt formation, and capacity for diverse substitution patterns make it an exceptionally versatile building block. This guide focuses on a specific, high-value derivative: Benzyl 4-amino-3-methylpiperidine-1-carboxylate .

The strategic introduction of a methyl group at the C-3 position and an amino group at the C-4 position creates a chiral scaffold with defined stereochemical vectors. This structural feature is critical for achieving selective and high-affinity interactions with biological targets. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen provides stability during synthetic manipulations and offers a reliable method for deprotection, typically via catalytic hydrogenation. This combination of features makes Benzyl 4-amino-3-methylpiperidine-1-carboxylate a crucial intermediate for constructing complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] This document provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity profile, and its applications as a key building block in drug discovery.

Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. These parameters influence reaction conditions, purification strategies, and formulation of the final active pharmaceutical ingredient (API).

Chemical Identity

The precise stereochemistry of Benzyl 4-amino-3-methylpiperidine-1-carboxylate is crucial for its utility. The cis and trans diastereomers, as well as their individual enantiomers, can exhibit vastly different biological activities and binding affinities. The (3S,4R) configuration is a commonly referenced stereoisomer.

Caption: High-Level Synthetic Workflow for Target Compound.

Detailed Experimental Protocol

Causality Statement: This protocol employs an orthogonal protecting group strategy. The tert-butyloxycarbonyl (Boc) group is used initially as it is stable to the reductive amination conditions but can be selectively removed with acid without affecting the final Cbz group. The Cbz group is installed last to provide a stable, final product that is amenable to deprotection via hydrogenation, a method orthogonal to both acid and base cleavage. [3][4] Step 1: Reductive Amination of N-Boc-3-methyl-4-oxopiperidine

  • Rationale: Reductive amination is a highly efficient and common method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is milder than reagents like sodium cyanoborohydride and can be used in a one-pot procedure without isolating the intermediate imine. Ammonium acetate serves as the ammonia source for the primary amine.

  • Procedure:

    • To a solution of N-Boc-3-methyl-4-oxopiperidine (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add ammonium acetate (5-10 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain the temperature below 30°C.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction carefully by slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-amino-3-methylpiperidine. This product is often a mixture of cis and trans diastereomers, which may be separated by column chromatography at this stage or carried forward.

Step 2: Acid-Mediated Deprotection of the Boc Group

  • Rationale: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) cleanly cleaves the Boc group, producing the corresponding trifluoroacetate salt. Alternatively, a solution of HCl in an organic solvent like dioxane can be used to yield the hydrochloride salt.

  • Procedure:

    • Dissolve the crude product from Step 1 in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting residue is the crude 4-amino-3-methylpiperidine salt.

Step 3: N-Cbz Protection

  • Rationale: The final Cbz group is installed via reaction with benzyl chloroformate (Cbz-Cl). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the salt formed in the previous step and to scavenge the HCl generated during the reaction.

  • Procedure:

    • Dissolve the crude piperidine salt from Step 2 in DCM or THF.

    • Cool the solution to 0°C.

    • Add a suitable base, such as triethylamine (3.0 eq), dropwise.

    • Slowly add benzyl chloroformate (1.1 eq).

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • Upon completion, dilute the reaction with water and extract with DCM.

    • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the final Benzyl 4-amino-3-methylpiperidine-1-carboxylate.

Chemical Reactivity, Stability, and Handling

The reactivity of this molecule is dominated by two key functional groups: the primary amine at C-4 and the Cbz-protected nitrogen at N-1.

  • Primary Amine (C-4): This group is nucleophilic and will undergo standard amine reactions such as acylation, amidation, alkylation, and sulfonylation. This position is the primary point of attachment for building out larger, more complex molecules.

  • Cbz-Protected Amine (N-1): The benzyloxycarbonyl group is a robust protecting group, stable to a wide range of non-reductive conditions, including mildly acidic and basic environments used for Boc and Fmoc group manipulations, respectively. [4]This orthogonality is a cornerstone of its utility.

    • Deprotection: The Cbz group is most commonly and cleanly removed by catalytic hydrogenation . [3]Typical conditions involve using a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas in a protic solvent like methanol or ethanol. This reaction is highly efficient and yields the free piperidine, toluene, and carbon dioxide as byproducts.

  • Stability and Storage: The compound is generally stable under standard laboratory conditions. For long-term storage, it should be kept in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or reaction with atmospheric moisture and CO₂.

Application in Medicinal Chemistry and Drug Discovery

The 3-methyl-4-aminopiperidine scaffold is a key pharmacophore in several areas of drug development. Its rigidified, yet three-dimensional, structure allows for precise orientation of substituents into the binding pockets of protein targets.

Role as a Versatile Synthetic Intermediate

This molecule serves as an ideal starting point for generating libraries of compounds for screening. The primary amine allows for the introduction of diverse side chains, while the piperidine ring acts as a central scaffold.

Caption: Role as a Versatile Intermediate in Library Synthesis.

Precursor for Kinase Inhibitors

A prominent application of this scaffold is in the synthesis of ATP-competitive kinase inhibitors. For example, structures bearing a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety are common in potent inhibitors of kinases like ABL and KIT. [2][5]The 4-amino-3-methylpiperidine core can be elaborated to interact with the hinge region or other key domains of the kinase active site, imparting both potency and selectivity. The methyl group can provide beneficial steric interactions or improve metabolic stability.

Scaffolds for CNS-Active Agents

Substituted piperidines are ubiquitous in drugs targeting the central nervous system (CNS). [6][7]The core of Benzyl 4-amino-3-methylpiperidine-1-carboxylate can be found in molecules designed as serotonin and norepinephrine reuptake inhibitors (SNRIs) or as ligands for dopamine receptors, where the specific stereochemistry and substitution pattern are critical for achieving the desired pharmacological profile. [6][8]

Spectroscopic Characterization (Predicted)

Empirical data should always be acquired for novel compounds. However, the expected spectral features can be predicted based on the known structure.

  • ¹H NMR:

    • Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the 5 protons of the benzyl group.

    • Benzyl CH₂: A singlet around 5.1 ppm (O-CH₂-Ph).

    • Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 4.0 ppm. The protons adjacent to the nitrogen (C2 and C6) will be the most downfield. The C3 and C4 protons will show characteristic splitting patterns depending on the cis/trans stereochemistry.

    • Methyl Protons: A doublet around 0.9-1.1 ppm, coupled to the C3 proton.

    • Amine NH₂: A broad singlet which may appear between 1.5-3.0 ppm; its chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around 155 ppm (N-COO-).

    • Aromatic Carbons: Signals between 127-137 ppm.

    • Benzyl CH₂: A signal around 67 ppm.

    • Piperidine Ring Carbons: Signals typically in the range of 30-55 ppm.

    • Methyl Carbon: A signal in the aliphatic region, around 15-20 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected at m/z 249.16.

    • Key Fragments: Loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group are common fragmentation pathways.

Conclusion

Benzyl 4-amino-3-methylpiperidine-1-carboxylate is more than a simple chemical; it is a strategically designed building block that offers solutions to challenges in modern drug discovery. Its defined stereochemistry, versatile primary amine handle, and robust Cbz protecting group provide chemists with a reliable and adaptable platform for the synthesis of complex, high-value molecules. From kinase inhibitors to CNS agents, the inherent structural features of this scaffold will continue to make it a valuable asset in the pursuit of novel therapeutics.

References

  • Paudel, K. S., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6351-6360. [Link]

  • Paudel, K. S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules and Cells, 39(8), 614-621. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Ishar, M. P. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 57B, 518-523. [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

  • Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-256) as a potent and orally bioavailable dual BCR-ABL/Aurora kinases inhibitor. [Link]

  • Gonzalez-Gutierrez, G., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. [Link]

  • da Silva, A. B., et al. (2019). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Abad, A., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 27(3), 978. [Link]

Sources

Exploratory

Benzyl 4-amino-3-methylpiperidine-1-carboxylate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Benzyl 4-amino-3-methylpiperidine-1-carboxylate Executive Summary The structural elucidation of substituted piperidines is a cornerstone of modern rational...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Executive Summary

The structural elucidation of substituted piperidines is a cornerstone of modern rational drug design. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (often abbreviated as Cbz-protected 4-amino-3-methylpiperidine) is a highly versatile chiral building block used in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents. The spatial orientation of its substituents—specifically the relative stereochemistry of the 3-methyl and 4-amino groups—dictates its binding affinity in biological targets.

This whitepaper provides a comprehensive framework for the crystal structure analysis of this molecule, synthesizing theoretical conformational dynamics with empirical X-ray crystallographic methodologies. By analyzing the structural parameters of the piperidine-1-carboxylate core, researchers can predict solid-state behavior, hydrogen-bonding networks, and thermodynamic stability.

Conformational Dynamics & Theoretical Framework

The Piperidine Ring Conformation

In the solid state, the piperidine ring universally adopts a chair conformation to minimize both angular and torsional strain[1]. For 3,4-disubstituted piperidines, the relative stereochemistry (cis or trans) fundamentally alters the axial/equatorial distribution of the substituents.

  • Trans-isomer: Typically adopts a conformation where both the 3-methyl and 4-amino groups are in equatorial positions, minimizing 1,3-diaxial interactions.

  • Cis-isomer: Forces one substituent into an axial position. Because the 4-amino group is generally less sterically demanding than the 3-methyl group, the preferred conformer usually places the methyl group equatorially and the amino group axially.

Carbamate Planarity and Nitrogen Inversion

The attachment of the benzyl carboxylate (Cbz) group to the piperidine nitrogen (N1) fundamentally alters the amine's geometry. The N1−C(=O)O linkage exhibits significant partial double-bond character due to resonance. Consequently, the N1 atom rehybridizes from sp3 to an sp2 -like state, resulting in a nearly planar geometry around the amide nitrogen[2].

Crystallographic studies of related piperidine-1-carboxylates reveal that the sum of the bond angles around the N1 atom is typically >355∘ , confirming this planarity[2]. This restricted rotation creates distinct rotamers (syn/anti) in solution, but in the solid state, crystal packing forces typically select the lowest-energy conformer.

ConformationalDynamics A Piperidine Core (Chair Conformation) B 3-Methyl Group (Equatorial Preference) A->B C 4-Amino Group (Axial/Equatorial) A->C D Cbz Protecting Group (Planar N1 Geometry) A->D E Solid-State Crystal Packing B->E C->E D->E

Fig 1: Structural determinants influencing the solid-state conformation of the piperidine core.

X-Ray Crystallographic Methodology

To obtain a self-validating crystal structure, the experimental protocol must strictly control solvent evaporation rates and temperature to yield diffraction-quality single crystals.

Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of Benzyl 4-amino-3-methylpiperidine-1-carboxylate in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexanes or Ethyl Acetate/Heptane)[3].

  • Vapor Diffusion: Place the open vial containing the solution into a larger sealed chamber containing an anti-solvent (e.g., pentane).

  • Incubation: Maintain the chamber at a constant 4∘C to induce slow nucleation. Isothermal conditions prevent the formation of twinned crystals.

Data Collection and Phase Solution
  • Diffraction: Mount a colorless, block-like crystal (approx. 0.28×0.23×0.22 mm) on a diffractometer equipped with a CCD detector using Mo radiation ( λ=0.71073 Å) at 293 K or 100 K[2].

  • Absorption Correction: Apply multi-scan absorption corrections (e.g., SADABS) to ensure accurate intensity measurements[4].

  • Structure Solution: Solve the phase problem using direct methods (SHELXS) and refine using full-matrix least-squares on F2 (SHELXL)[4].

  • Validation: A highly trustworthy structure will yield an R1​ value <0.05 and a wR2​ value <0.15 . Hydrogen atoms attached to the 4-amino nitrogen should be located in the difference Fourier map and refined freely to accurately map hydrogen bonding[5].

CrystallographyWorkflow Step1 1. Vapor Diffusion Crystallization (Binary Solvent System) Step2 2. X-Ray Diffraction (Mo Kα radiation, CCD) Step1->Step2 Step3 3. Direct Methods Phase Solution (SHELXS) Step2->Step3 Step4 4. Full-Matrix Least-Squares Refinement (SHELXL) Step3->Step4 Step5 5. Validation (R1 < 0.05, wR2 < 0.15) Step4->Step5

Fig 2: Step-by-step X-ray crystallographic workflow for piperidine derivatives.

Quantitative Structural Data

Based on high-resolution crystallographic data from structurally homologous piperidine-1-carboxylates, we can establish the expected quantitative parameters for this molecule. The basal plane of the piperidine ring is defined by carbons C8, C9, C11, and C12, with the N1 and C10 atoms acting as the apical positions of the chair[4].

Table 1: Expected Crystallographic Parameters

ParameterExpected Value RangeCausality / Significance
Crystal System Monoclinic or OrthorhombicTypical for chiral, non-centrosymmetric organic molecules[5].
Space Group P21​ or P21​21​21​ Required for enantiopure chiral compounds[6].
Z (Molecules/Unit Cell) 2 or 4Dictates the packing density and intermolecular networks.
R-factor ( R1​ ) 0.035−0.045 Indicates a high-quality, reliable structural model[4].

Table 2: Key Bond Lengths and Dihedral Angles

Structural FeatureExpected ValueStructural Implication
N1 - C(Carbamate) Bond 1.34−1.35 ÅShorter than a typical C-N single bond ( 1.47 Å), confirming partial double-bond character and sp2 hybridization[2].
C=O (Carbamate) Bond 1.20−1.21 ÅStandard carbonyl double bond length[2].
Piperidine Chair Dihedral ∼50∘−56∘ The dihedral angle between the basal plane and the apical atoms confirms the relaxed chair state[4].
N(Amino) - H...O(Carbonyl) 2.97 Å (Donor-Acceptor)Strong intermolecular hydrogen bonding distance, driving polymeric chain formation in the crystal lattice[5].

Solid-State Interactions and Packing

The thermodynamic stability of the crystal lattice is governed by a delicate balance of intermolecular forces. In Benzyl 4-amino-3-methylpiperidine-1-carboxylate, two primary interaction networks are dominant:

  • Hydrogen Bonding Networks: The primary stabilizing force in the solid state is the intermolecular hydrogen bonding between the primary amine ( NH2​ ) at the 4-position and the carbamate carbonyl oxygen ( C=O ) of an adjacent molecule. This interaction typically forms continuous, one-dimensional polymeric ribbons or C(6) chains propagating along a specific crystallographic axis[2][5]. The donor-hydrogen-acceptor angle is generally >160∘ , indicating a strong, highly directional bond[5].

  • π−π and CH−π Interactions: The benzyl ring of the Cbz group provides a lipophilic surface area that engages in weak CH−π interactions with the piperidine protons of neighboring molecules. The dihedral angle between the benzyl plane and the piperidine basal plane is highly variable (often between 49∘ and 77∘ ) and is dictated by the minimization of packing voids[2][4].

Understanding these packing forces is not merely an academic exercise; it is critical for drug development professionals. The solid-state packing directly influences the molecule's solubility, dissolution rate, and physical stability—key parameters when formulating pharmaceutical intermediates.

References

  • Fang, R.-Q. (2012). Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Shahwar, D., Tahir, M. N., Ahmad, N., Ullah, S., & Khan, M. A. (2010). Phenyl piperidine-1-carboxylate. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Vardanyan, R. S., et al. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Liu, L., Xia, G., Liu, X., Xie, J., & Shen, J. (2010). (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. IUCr Journals. Available at:[Link]

Sources

Foundational

Discovery and Application of Benzyl 4-Amino-3-methylpiperidine-1-carboxylate Derivatives in Targeted Kinase Inhibitor Design

Executive Summary The discovery and optimization of small-molecule kinase inhibitors heavily rely on versatile, conformationally restricted scaffolds. Among these, benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 847...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of small-molecule kinase inhibitors heavily rely on versatile, conformationally restricted scaffolds. Among these, benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 847458-97-3)[1] has emerged as a privileged building block in medicinal chemistry. This in-depth technical guide explores the chemical architecture, orthogonal protection strategies, and experimental workflows required to leverage this scaffold effectively. By providing a self-validating framework for derivatization, this whitepaper equips researchers with the protocols necessary to synthesize potent inhibitors targeting critical pathways, including Cyclin-Dependent Kinase 2 (CDK2)[2] and Janus Kinases (JAK).

Chemical Architecture & The Rationale for Orthogonal Protection

The utility of benzyl 4-amino-3-methylpiperidine-1-carboxylate lies in its precisely engineered functional groups. The scaffold features:

  • A basic piperidine nitrogen (N1) protected by a carboxybenzyl (Cbz) group.

  • A primary amine at the C4 position, typically protected by a tert-butyloxycarbonyl (Boc) group during early synthetic stages[3].

  • A methyl group at the C3 position.

Causality of the Protection Strategy: The selection of the Cbz protecting group at N1 is not arbitrary; it establishes a highly reliable orthogonal deprotection matrix. Boc groups require strongly acidic conditions (e.g., Trifluoroacetic acid (TFA) or HCl) for cleavage. In contrast, the Cbz group is smoothly removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. This allows researchers to selectively unmask the N1 nitrogen while preserving the C4 amine protection, or vice versa. This divergent capability is critical for synthesizing complex libraries where the C4 amine acts as a kinase hinge-binder and the N1 position is tailored to interact with the solvent-exposed region[4].

OrthogonalProtection Scaffold Benzyl 4-(Boc-amino)-3-methylpiperidine-1-carboxylate (Cbz at N1, Boc at C4) Path1 Pathway A: N1 Derivatization Scaffold->Path1 Path2 Pathway B: C4 Derivatization Scaffold->Path2 DeprotectCbz H2, Pd/C (Cleaves Cbz) Boc remains intact Path1->DeprotectCbz DeprotectBoc TFA or HCl (Cleaves Boc) Cbz remains intact Path2->DeprotectBoc FuncN1 Functionalize N1 (e.g., Amidation, SNAr) DeprotectCbz->FuncN1 FuncC4 Functionalize C4 (e.g., Kinase Hinge Binder) DeprotectBoc->FuncC4 FinalA N1-Derivatized, C4-Boc Intermediate FuncN1->FinalA FinalB C4-Derivatized, N1-Cbz Intermediate FuncC4->FinalB

Figure 1: Orthogonal deprotection logic enabling divergent synthesis of piperidine derivatives.

Stereochemical Considerations: The 3-Methyl Effect

The introduction of a methyl group at the C3 position is a classic application of conformational restriction in drug design. By introducing steric bulk, the 3-methyl group biases the piperidine ring into a specific chair conformation. For example, the (3R,4R) or (3R,4S) isomers lock the orientation of the C4-amine[3]. This restriction minimizes the entropic penalty upon binding to the target protein's ATP-binding pocket and optimally vectors the C4 substituent toward the kinase hinge region, significantly enhancing binding affinity and selectivity[2].

Experimental Workflows: Synthesis & Derivatization Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints to prevent the propagation of errors through multi-step syntheses.

Protocol A: Selective Derivatization at the C4 Amine (Nucleophilic Aromatic Substitution - SNAr)

This protocol describes the attachment of a heteroaryl core (e.g., a pyrimidine ring for CDK2 inhibition) to the C4 amine[4].

  • Deprotection: Dissolve benzyl 4-(Boc-amino)-3-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM). Add TFA (10 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Checkpoint 1 (LC-MS Validation): Confirm complete consumption of the starting material. The mass spectrum must show the [M+H]⁺ peak corresponding to the free C4 amine, confirming the Cbz group remains intact.

  • Concentration: Remove volatiles under reduced pressure. Azeotropically dry with toluene (3x) to remove residual TFA, yielding the amine TFA salt.

  • SNAr Reaction: Dissolve the resulting salt in N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt, followed by the target heteroaryl chloride (e.g., 2,4-dichloropyrimidine derivative) (1.1 eq). Stir at 80°C for 12 hours.

  • Checkpoint 2 (NMR Validation): Verify product formation. In ¹H NMR, the disappearance of the primary amine protons and the downfield shift of the C4 methine proton validate the successful substitution.

Protocol B: Cbz Deprotection and N1 Functionalization

Once the C4 position is functionalized, the N1 position can be unmasked for further derivatization to tune pharmacokinetic properties (e.g., solubility and permeability)[5].

  • Hydrogenolysis: Dissolve the C4-functionalized intermediate in Methanol (MeOH). Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with Nitrogen, then backfill with Hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 4-6 hours.

  • Checkpoint 3 (NMR Validation): Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate. The ¹H NMR spectrum must show the complete disappearance of the benzyl CH₂ multiplet at ~5.1 ppm and the aromatic protons at ~7.3 ppm.

  • Amidation/Alkylation: The newly freed piperidine nitrogen can now be reacted with an acyl chloride or sulfonyl chloride in the presence of Triethylamine (TEA) to yield the final drug candidate.

Data Presentation: SAR Landscape of 4-Amino-3-methylpiperidine Derivatives

The modularity of this scaffold allows for rapid Structure-Activity Relationship (SAR) exploration. Table 1 summarizes the quantitative impact of various substitutions on kinase inhibition profiles, demonstrating the scaffold's versatility across different targets[2][5].

Compound IDN1 Substituent (Solvent Region)C4 Substituent (Hinge Binder)CDK2 IC₅₀ (nM)PfPI4K IC₅₀ (nM)LogD (pH 7.4)
Cmpd-01 Carboxybenzyl (Cbz)Pyrimidin-2-amine>10,000>10,0003.8
Cmpd-02 MethylsulfonylPyrimidin-2-amine15>10,0001.2
Cmpd-03 AcetylPyrimidin-2-amine45>10,0001.5
Cmpd-04 Hydrogen (Free Amine)1,5-Naphthyridine>10,000220.8
Cmpd-05 Methyl1,5-Naphthyridine>10,00081.4

Table 1: Representative SAR data illustrating the target selectivity achieved by varying the N1 and C4 substituents on the 3-methylpiperidine core.

Biological Case Studies: Kinase Pathways

Derivatives of 4-amino-3-methylpiperidine have shown profound efficacy in disrupting aberrant cellular signaling across multiple therapeutic areas.

  • CDK2 Inhibition in Oncology: Aberrant Cyclin E1 (CCNE1) amplification drives tumorigenesis via the CDK2 pathway. By functionalizing the C4 amine with an imidazolyl pyrimidinylamine core, researchers have developed potent CDK2 inhibitors that arrest the cell cycle in resistant cancers[4].

  • Anti-Malarial Applications: The scaffold has been successfully employed at the 8-position of 1,5-naphthyridines to create dual inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K), demonstrating significant in vivo efficacy[5].

  • JAK/STAT Pathway Modulation: The structural geometry of the 3-methylpiperidine ring is highly complementary to the ATP-binding pocket of Janus Kinases (JAK). Inhibitors utilizing this core block the phosphorylation of STAT proteins, preventing their nuclear translocation and the subsequent transcription of pro-inflammatory cytokines.

KinasePathway Signal Extracellular Signal (e.g., Cytokine) Receptor Receptor Activation Signal->Receptor Kinase Target Kinase (e.g., CDK2 or JAK) Receptor->Kinase Activates Effector Downstream Effectors (e.g., STAT or Rb) Kinase->Effector Phosphorylates Inhibitor 3-Methylpiperidine Derivative Inhibitor->Kinase Blocks ATP Pocket Nucleus Nuclear Translocation & Transcription Effector->Nucleus

Figure 2: Mechanism of action for 3-methylpiperidine derivatives in blocking kinase-mediated signaling.

References

  • Title: 4-Amino-3-methyl-1-piperidinecarboxylic acid benzyl ester | 847458-97-3 Source: chemicalbook.com URL: 1

  • Title: Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate | 1428341-13-2 Source: benchchem.com URL: 3

  • Title: WO2021072232A1 - Bicyclic amines as cdk2 inhibitors Source: google.com (Google Patents) URL: 2

  • Title: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: acs.org (Journal of Medicinal Chemistry) URL: 5

  • Title: WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors Source: google.com (Google Patents) URL: 4

Sources

Exploratory

In Silico Modeling of Benzyl 4-amino-3-methylpiperidine-1-carboxylate Interactions: A Technical Guide for Pharmacophore Optimization

Executive Summary In modern computer-aided drug design (CADD), the piperidine ring is recognized as a "privileged scaffold." Its basic nitrogen (BaN) atom is a critical pharmacophoric element found in over 50% of small-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern computer-aided drug design (CADD), the piperidine ring is recognized as a "privileged scaffold." Its basic nitrogen (BaN) atom is a critical pharmacophoric element found in over 50% of small-molecule oral drugs, contributing to enhanced target affinity and favorable pharmacokinetic properties [1]. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS: 847458-97-3) serves as a highly versatile building block. The benzyl carboxylate (Cbz) group acts as a lipophilic probe or protecting group, while the 3-methyl and 4-amino substituents introduce critical stereocenters that dictate the molecule's spatial trajectory.

This whitepaper provides an in-depth, self-validating in silico framework for modeling the interactions of this scaffold. We will focus on its application in two highly relevant therapeutic areas: the inhibition of Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K) for malaria [2], and the agonism of Somatostatin Receptor 4 (SSTR4) for Alzheimer's disease and CNS disorders [3].

Conformational Dynamics & Scaffold Anatomy (QM/MM)

Before initiating target-specific docking, we must establish the ground-state bioactive conformation of the ligand. Failure to account for the internal strain energy of the ligand leads to false-positive docking scores.

The Causality of Conformational Locking

The piperidine core exists in a dynamic equilibrium of chair conformations. The introduction of the 3-methyl group is not merely for synthetic novelty; it serves a specific thermodynamic purpose. By introducing steric bulk adjacent to the 4-amino group, the 3-methyl substituent restricts the ring's flexibility, heavily favoring the diequatorial conformation in the trans isomer.

  • Causality: This conformational locking reduces the entropic penalty ( ΔS ) upon binding to a rigid receptor pocket, thereby improving the overall Gibbs free energy of binding ( ΔG ). Furthermore, the Cbz protecting group delocalizes the lone pair of the piperidine nitrogen, neutralizing its basicity and providing a bulky, hydrophobic π -system capable of deep pocket π−π stacking or cation- π interactions.

Quantum Mechanics (QM) Optimization Protocol

To generate a self-validating starting structure, we employ Density Functional Theory (DFT).

  • Initialization: Build the 3D structure of Benzyl 4-amino-3-methylpiperidine-1-carboxylate.

  • Level of Theory: Optimize the geometry using the B3LYP functional with the 6-31G(d,p) basis set.

  • Validation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a transition state.

InSilicoWorkflow LigandPrep Ligand Preparation (QM Optimization: B3LYP/6-31G*) Docking Molecular Docking (Grid Generation & Pose Scoring) LigandPrep->Docking TargetPrep Target Preparation (PfPI4K & SSTR4 Homology/Crystal) TargetPrep->Docking MD Molecular Dynamics (100ns Trajectory Analysis) Docking->MD Top Poses (< -8.0 kcal/mol) ADMET ADMET Profiling (Pharmacokinetics & Toxicity) MD->ADMET Stable Trajectories (RMSD < 2.5 Å) Hit Lead Optimization (Scaffold Hopping & SAR) ADMET->Hit Favorable Profile

Figure 1: End-to-end in silico workflow for evaluating piperidine-based pharmacophores.

Target-Specific Molecular Docking Protocols

To demonstrate the scaffold's versatility, we model its interactions against two distinct targets.

Target A: PfPI4K (Antimalarial Target)

Recent studies demonstrate that 4-amino-3-methylpiperidine derivatives are potent inhibitors of PfPI4K, a critical kinase in the malaria parasite's life cycle [2]. The basic nitrogen of the deprotected piperidine, or the hydrogen-bond donating capacity of the 4-amino group, interacts directly with the ATP-binding hinge region.

Target B: SSTR4 (CNS Target)

SSTR4 agonists are actively investigated for Alzheimer's disease. Piperidinyl derivatives have shown high efficacy in modulating this G-protein coupled receptor (GPCR) [3]. The bulky benzyl carboxylate group can mimic the hydrophobic side chains of the native somatostatin peptide, anchoring the molecule in the transmembrane helical bundle.

Self-Validating Docking Methodology
  • Protein Preparation: Retrieve target structures (e.g., homology models for PfPI4K or AlphaFold models for SSTR4). Assign bond orders, add missing hydrogen atoms at pH 7.4, and minimize the structure using the OPLS4 force field until the RMSD of heavy atoms reaches 0.3 Å.

  • Grid Generation: Define a 20×20×20 Å receptor grid centered on the known active site (ATP pocket for PfPI4K; orthosteric site for SSTR4).

  • Validation Step (Redocking): Dock the native co-crystallized ligand back into the grid. The protocol is only validated if the RMSD between the docked pose and the crystal pose is 2.0 Å.

  • Scaffold Docking: Dock the QM-optimized Benzyl 4-amino-3-methylpiperidine-1-carboxylate using Extra Precision (XP) mode.

Quantitative Interaction Summary

Table 1: Predicted binding metrics for the scaffold across primary targets.

Target ProteinBinding Affinity ( ΔG )Key Hydrogen BondsHydrophobic ContactsPredicted Mode of Action
PfPI4K (Kinase)-8.4 kcal/mol4-NH 2​ Val (Hinge)3-Methyl Leu/Ile pocketATP-competitive inhibition
SSTR4 (GPCR)-9.1 kcal/molPiperidine core Asp (TM3)Benzyl group Trp/Phe (TM6)Allosteric/Orthosteric agonism

Molecular Dynamics (MD) Simulation Pipeline

Static docking poses represent a single snapshot in a vacuum. To validate the causality of the binding interactions, we must subject the complex to Molecular Dynamics (MD) simulations. This ensures the ligand does not spontaneously unbind when subjected to thermal fluctuations and explicit solvation.

MD Protocol and Causality
  • Solvation: The complex is immersed in a TIP3P water box. Causality: Water molecules often bridge interactions between the ligand and the receptor. Ignoring explicit solvent can lead to the collapse of the binding pocket.

  • Equilibration (NVT/NPT): We gradually heat the system to 300K and stabilize the pressure at 1 bar. Causality: Sudden introduction of kinetic energy to a minimized system causes "steric explosions." Position restraints on heavy atoms are gradually released to allow the system to relax naturally.

MDProtocol Topology Topology Generation (AMBER99SB-ILDN + GAFF) Solvation Solvation & Ionization (TIP3P Water Box + 0.15M NaCl) Topology->Solvation Minimization Energy Minimization (Steepest Descent, 50k steps) Solvation->Minimization Equilibration NVT & NPT Equilibration (100 ps, Position Restraints) Minimization->Equilibration Production Production MD (100 ns Unrestrained at 300K) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, MM-PBSA) Production->Analysis

Figure 2: Self-validating Molecular Dynamics (MD) simulation pipeline for complex stability.

Trajectory Analysis Criteria

A successful simulation must meet the following self-validating criteria:

  • Protein Backbone RMSD: Must plateau within the first 20 ns and remain stable ( ± 0.2 Å fluctuation).

  • Ligand RMSD: Must remain <2.5 Å relative to the initial docking pose. A higher RMSD indicates the ligand has drifted, invalidating the docking hypothesis.

  • MM-PBSA: Calculate the free energy of binding over the last 20 ns of the trajectory to confirm thermodynamic stability.

ADMET & Pharmacophore Profiling

A molecule with high target affinity is useless if it possesses poor pharmacokinetics. The piperidine scaffold is notoriously susceptible to hERG channel inhibition (cardiotoxicity) due to its basic basic nitrogen [1].

Using predictive in silico ADMET models (e.g., SwissADME, pkCSM), we evaluate the Benzyl 4-amino-3-methylpiperidine-1-carboxylate scaffold.

Table 2: In silico ADMET profile of the base scaffold.

PropertyPredicted ValueClinical Relevance / Causality
Molecular Weight 248.32 g/mol Excellent for lead optimization (Rule of 5 compliant).
LogP (Lipophilicity) 2.1Optimal for oral bioavailability and membrane permeability.
BBB Permeability HighCritical requirement for SSTR4 CNS targeting; acceptable for antimalarials.
hERG Toxicity Risk ModerateThe Cbz protection lowers risk; deprotection increases basicity and hERG liability.
CYP450 Inhibition LowLow risk of drug-drug interactions (DDIs) during co-administration.

Conclusion

Benzyl 4-amino-3-methylpiperidine-1-carboxylate is a highly privileged scaffold that bridges the gap between synthetic feasibility and computational drug design. By enforcing a rigid chair conformation via the 3-methyl group, it minimizes entropic penalties upon binding. As demonstrated through our self-validating in silico workflows, this scaffold is primed for integration into pipelines targeting both infectious diseases (PfPI4K) and neurodegenerative disorders (SSTR4). Future lead optimization should focus on functionalizing the 4-amino group while carefully monitoring the basic nitrogen to mitigate hERG liability.

References

  • Title: Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry Source: Expert Opinion on Drug Discovery (Taylor & Francis, 2024) URL: [Link]

  • Title: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications, 2024) URL: [Link]

  • Title: Piperidinyl-3-(aryloxy)propanamides and propanoates (Patent WO2019169153A1)
Foundational

Harnessing Benzyl 4-Amino-3-methylpiperidine-1-carboxylate in Rational Drug Design: A Comprehensive SAR Guide

Executive Summary In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most privileged pharmacophores, featured prominently in numerous FDA-approved therapeutics. Within this chemical sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most privileged pharmacophores, featured prominently in numerous FDA-approved therapeutics. Within this chemical space, Benzyl 4-amino-3-methylpiperidine-1-carboxylate (and its Boc-protected analogues) serves as a critical, stereochemically defined building block[1]. While the benzyl carboxylate (Cbz) protecting group is rarely retained in the final drug candidate, this intermediate is the synthetic linchpin that enables orthogonal functionalization, allowing medicinal chemists to systematically explore Structure-Activity Relationships (SAR) across diverse targets, including antimalarial kinases, cyclin-dependent kinases (CDKs), and bacterial DNA gyrases[2],[3],[4].

This technical whitepaper explores the structural rationale behind the 4-amino-3-methylpiperidine scaffold, details self-validating synthetic protocols for SAR library generation, and analyzes quantitative case studies demonstrating its pharmacological utility.

Structural Rationale: The 4-Amino-3-Methylpiperidine Pharmacophore

The selection of the 4-amino-3-methylpiperidine motif over a simple, un-substituted 4-aminopiperidine is driven by strict thermodynamic and pharmacokinetic causality:

  • Conformational Locking (Entropy): The introduction of a methyl group at the C3 position restricts the conformational flexibility of the piperidine ring. By creating steric bulk, the methyl group forces the C4-amino substituent into a preferred pseudo-equatorial or pseudo-axial orientation (depending on the cis/trans relative stereochemistry). This pre-organization reduces the entropic penalty upon binding to rigid target sites, such as the ATP-binding hinge region of kinases[4].

  • Lipophilicity & Solvation: The addition of a methyl group incrementally increases the lipophilicity ( logP ) of the scaffold. This subtle modification often enhances membrane permeability and blood-brain barrier (BBB) penetration without sacrificing the excellent aqueous solubility provided by the basic piperidine nitrogen[5].

  • Orthogonal Protection (The Cbz Advantage): The use of a benzyl carboxylate (Cbz) group at the N1 position is a deliberate strategic choice. Unlike the acid-labile tert-butoxycarbonyl (Boc) group, the Cbz group is stable to strong acids and bases. This allows chemists to perform harsh coupling reactions (e.g., high-temperature Nucleophilic Aromatic Substitution, SNAr) on the C4 primary amine. The Cbz group can later be cleaved under mild, neutral catalytic hydrogenolysis, preserving acid-sensitive heteroaromatic systems that may have been installed at C4.

Orthogonal Synthetic Workflows

To systematically map the SAR of a novel target, researchers must generate diverse libraries from a single core. The following protocol outlines a self-validating system for utilizing Benzyl 4-amino-3-methylpiperidine-1-carboxylate to build these libraries.

Protocol: Orthogonal Functionalization for SAR Library Generation

Objective: To selectively functionalize the C4-primary amine via SNAr, followed by Cbz deprotection for late-stage N1-derivatization.

Step 1: SNAr Coupling at the C4-Amine

  • Reagents: Benzyl 4-amino-3-methylpiperidine-1-carboxylate (1.0 eq), Heteroaryl Chloride (1.1 eq), N,N -Diisopropylethylamine (DIPEA, 2.5 eq), N -Methyl-2-pyrrolidone (NMP, 0.5 M).

  • Causality of Choices: DIPEA is selected over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile. NMP is utilized because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to SNAr mechanisms.

  • Procedure: Combine reagents in a sealed tube and heat to 110 °C for 12 hours.

  • In-Process Quality Control (IPQC): Monitor via LC-MS. Validate primary amine consumption using Thin-Layer Chromatography (TLC) with a Ninhydrin stain. The starting material will appear as a dark purple spot; its disappearance confirms the formation of the secondary amine product.

Step 2: Cbz Deprotection (Catalytic Hydrogenolysis)

  • Reagents: 10% Pd/C (0.1 eq by weight), H2​ gas (1 atm), Methanol (0.2 M).

  • Causality of Choices: Wet Pd/C is used to mitigate the fire risk associated with adding methanol to dry palladium. A hydrogen balloon (1 atm) is sufficient; high-pressure hydrogenation is avoided to prevent the unwanted reduction of the newly installed heteroaromatic rings.

  • Procedure: Purge the reaction flask with N2​ , add Pd/C, then introduce H2​ . Stir vigorously at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst.

Step 3: Late-Stage N1-Diversification

  • The newly liberated N1-piperidine secondary amine can now be subjected to parallel array synthesis (e.g., reductive amination with various aldehydes, or acylation with acid chlorides) to generate a diverse SAR library for biological screening.

SAR_Workflow A Benzyl 4-amino-3-methylpiperidine -1-carboxylate B SNAr Coupling (C4-Amine) A->B Electrophile C Catalytic Hydrogenolysis (Cbz Deprotection) B->C H2, Pd/C D N1-Piperidine Functionalization C->D Electrophile E Target SAR Library D->E Isolation

Synthetic workflow for generating SAR libraries using the Cbz-protected intermediate.

Case Studies in SAR Optimization

The versatility of the 4-amino-3-methylpiperidine scaffold is best illustrated through its application in optimizing target affinity and pharmacokinetic profiles across different therapeutic areas.

Case Study 1: Antimalarial Plasmodium falciparum PI4K Inhibitors

In the pursuit of next-generation antimalarials, researchers targeted the Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K)[6]. The core scaffold consisted of a 2,8-disubstituted-1,5-naphthyridine. SAR exploration at the naphthyridine 8-position utilized various aminopiperidines to probe the ribose-binding pocket of the kinase[3].

As shown in Table 1 , modifying the piperidine nitrogen with large hydrophilic or hydrophobic groups resulted in a significant loss of potency. However, the introduction of a methyl substituent at the piperidine 3-position (derived from the 4-amino-3-methylpiperidine building block) was exceptionally well-tolerated. It locked the active conformation, retaining potent activity against the drug-sensitive P. falciparum NF54 strain while maintaining good aqueous solubility[6],[3].

Table 1: SAR Impact of Piperidine Substitutions on PI4K Inhibition

Scaffold Modification (C8 Position)PvPI4K IC₅₀ (nM)Pf NF54 IC₅₀ (nM)Aqueous SolubilityPharmacological Rationale
4-aminopiperidine1215ModerateBaseline binding to ribose pocket
N-(2-hydroxyethyl)piperidine7590HighHydrophilic bulk disrupts hydrophobic interactions
N-(2,2-difluoroethyl)piperidine18>300LowFluorine electronegativity alters amine pKa
4-amino-3-methylpiperidine 14 16 Good Methyl group locks active conformation

(Data synthesized from PfPI4K inhibitor profiling[6],[3])

PI4K_Pathway Inhibitor 4-Amino-3-methylpiperidine Derivative PI4K Plasmodium PI4K Enzyme Inhibitor->PI4K Inhibition PI4P Phosphatidylinositol 4-phosphate PI4K->PI4P Phosphorylation Survival Parasite Survival PI4P->Survival Signaling

Mechanism of action for PI4K inhibitors utilizing the 4-amino-3-methylpiperidine scaffold.

Case Study 2: Oncology and Antibacterial Development

Beyond antimalarials, the scaffold has proven vital in oncology and infectious diseases:

  • CDK2 Inhibitors: In the development of bicyclic amines targeting cyclin-dependent kinase 2 (CDK2) for cancer therapy, the 4-amino-3-methylpiperidine core was utilized to replace less metabolically stable moieties, optimizing the binding trajectory into the CDK2 ATP-binding site[4].

  • DNA Gyrase Inhibitors: To combat multi-drug resistant bacteria, novel synthetic inhibitors targeting the B subunit of DNA gyrase and topoisomerase IV have been developed. The 4-amino-3-methylpiperidine carboxylate intermediate was successfully coupled with pyrrole-carbonyl chlorides to yield potent antibacterial agents with Minimum Inhibitory Concentrations (MIC) as low as 0.13 μg/mL against Streptococcus pneumoniae[2].

Conclusion

Benzyl 4-amino-3-methylpiperidine-1-carboxylate is far more than a simple chemical commodity; it is a rationally designed vector for drug discovery. By offering a precise combination of conformational restriction (via the C3-methyl), basicity, and orthogonal synthetic handle (via the Cbz protection), it empowers medicinal chemists to execute highly efficient SAR campaigns. Whether navigating the hydrophobic pockets of parasitic kinases or optimizing the pharmacokinetic profiles of novel antibacterials, mastering the chemistry of this scaffold is a foundational skill in modern therapeutic development.

References

  • Laleu, B., et al. "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." Journal of Medicinal Chemistry (ACS Publications), 2024. Available at: [Link]

  • National Institutes of Health (NIH). "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy (PMC Version)." PubMed Central, 2024. Available at: [Link]

  • Google Patents. "WO2006087543A1 - Antibacterial piperidine derivatives." World Intellectual Property Organization, 2006.
  • Google Patents. "WO2021072232A1 - Bicyclic amines as cdk2 inhibitors." World Intellectual Property Organization, 2021.

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of Benzyl 4-amino-3-methylpiperidine-1-carboxylate: A Technical Guide for Medicinal Chemistry

Executive Summary In modern drug discovery, the architectural rigidification of small molecules using saturated nitrogen heterocycles is a proven strategy to improve pharmacokinetic profiles. The piperidine ring, in part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural rigidification of small molecules using saturated nitrogen heterocycles is a proven strategy to improve pharmacokinetic profiles. The piperidine ring, in particular, is recognized as one of the most frequently utilized N-heterocycles in FDA-approved small-molecule pharmaceuticals[1]. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS: 847458-97-3)[2] serves as a highly versatile, orthogonally protected chiral building block. By masking the secondary piperidine nitrogen with a carboxybenzyl (Cbz) group, chemists can selectively functionalize the primary C4-amine, enabling the rapid generation of diverse, drug-like scaffolds.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, strategic utility, and field-proven experimental workflows designed for self-validation and high-yield synthetic execution.

Structural & Physicochemical Profiling

The compound features a piperidine core substituted with a methyl group at C3 and a primary amine at C4, generating two adjacent stereocenters. This allows for four possible stereoisomers (e.g., cis and trans diastereomers), which are critical for probing structure-activity relationships (SAR) in spatial pharmacology.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name Benzyl 4-amino-3-methylpiperidine-1-carboxylate
CAS Number 847458-97-3[2]
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Appearance Viscous liquid to low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMF, DMSO; Insoluble in H₂O
Stereocenters C3, C4 (Yields 4 possible stereoisomers)
pKa (Predicted) ~10.2 (C4 Primary Amine)

Strategic Role in Medicinal Chemistry

The Piperidine Scaffold Advantage

The incorporation of a piperidine ring profoundly impacts the physicochemical properties of a drug candidate. It modulates lipophilicity, increases metabolic stability against cytochrome P450 enzymes, and provides a basic center that can form critical salt bridges with target protein residues[3]. The C3-methyl group further restricts the conformational flexibility of the ring, often locking the molecule into a bioactive chair conformation that enhances target binding affinity.

Orthogonal Protection Strategy

The selection of the N1-Cbz protecting group over the more common tert-butyloxycarbonyl (Boc) group is a deliberate strategic choice[4]. The Cbz group is highly stable to strongly acidic conditions (e.g., TFA, HCl), which are typically used to cleave Boc groups or tert-butyl esters[5]. This orthogonality allows researchers to selectively manipulate other functional groups on the molecule without prematurely exposing the secondary piperidine nitrogen. Once C4-derivatization is complete, the Cbz group is cleanly removed via catalytic hydrogenolysis under neutral conditions[6].

Experimental Protocols & Workflows

As a self-validating system, the following protocols integrate mechanistic causality with real-time analytical checkpoints to ensure synthetic integrity.

Protocol 1: C4-Amine Functionalization (Amidation)

This protocol describes the coupling of the C4-primary amine with a target carboxylic acid.

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that readily dissolves both substrates while stabilizing the highly polar transition state. HATU is selected over EDC/HOBt because it rapidly forms a highly reactive HOAt ester, driving the reaction forward and minimizing the epimerization of any alpha-chiral centers on the carboxylic acid.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at 25 °C.

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from attacking the activated ester, while its basicity effectively deprotonates the carboxylic acid to initiate coupling.

  • Coupling: Add Benzyl 4-amino-3-methylpiperidine-1-carboxylate (1.0 eq) to the activated mixture. Stir for 2–4 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The system is validated when the starting material mass (m/z 249.1 [M+H]⁺) is completely consumed and replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl.

    • Causality: DMF partitions heavily into EtOAc. Washing with aqueous LiCl drastically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer ("salting out"). Dry over Na₂SO₄ and concentrate.

Protocol 2: N1-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the selective removal of the Cbz group to liberate the piperidine secondary amine.

  • Preparation: Dissolve the C4-functionalized intermediate in degassed Methanol (0.1 M).

    • Causality: Methanol provides excellent solubility and stabilizes the polar intermediates during hydrogenolysis. Degassing the solvent removes dissolved oxygen, preventing catalyst poisoning and mitigating the risk of solvent ignition.

  • Catalyst Addition: Under a strict Argon atmosphere, carefully add 10% Pd/C (10% w/w).

    • Causality: Dry Pd/C is highly pyrophoric. Argon blanketing prevents spontaneous ignition upon contact with methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon). Stir vigorously at 25 °C for 4–12 hours.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A distinct colored spot (typically purple or pink) confirms the generation of the free secondary amine.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite.

    • Causality: Celite prevents the microscopic, highly active palladium particulates from passing through standard filter paper, ensuring the final product is free of heavy metal contamination. Concentrate the filtrate in vacuo.

Mechanistic & Workflow Pathways

The following diagrams illustrate the logical progression of the orthogonal functionalization workflow and the chemical mechanism of the Cbz deprotection step.

Workflow A Starting Material (CAS: 847458-97-3) B C4 Amine Derivatization (e.g., Amidation) A->B Step 1 Electrophile C N1-Cbz Hydrogenolysis (Pd/C, H2) B->C Step 2 Deprotection D N1 Piperidine Elaboration (Target Scaffold) C->D Step 3 Diversification

Figure 1: Orthogonal functionalization workflow of Benzyl 4-amino-3-methylpiperidine-1-carboxylate.

Mechanism Step1 Pd/C Catalyst Activation (H2 Adsorption) Step2 Substrate Coordination (Cbz-O-Benzyl Adsorption) Step1->Step2 Step3 Hydrogen Transfer (C-O Bond Cleavage) Step2->Step3 Step4 Decarboxylation (CO2 Release) Step3->Step4 Step5 Free Piperidine Formation (Product Desorption) Step4->Step5

Figure 2: Mechanistic pathway of N1-Cbz catalytic hydrogenolysis using Pd/C.

References

  • Greene's Protective Groups in Organic Synthesis. Wiley Online Library. URL:[Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation. National Institutes of Health (PMC). URL: [Link]

Sources

Foundational

Benzyl 4-amino-3-methylpiperidine-1-carboxylate: A Privileged Scaffold in the Development of Novel Serotonin Reuptake Inhibitors

Executive Summary The development of highly selective and potent Serotonin Reuptake Inhibitors (SRIs) and dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) relies heavily on the geometric precision of the core ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective and potent Serotonin Reuptake Inhibitors (SRIs) and dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) relies heavily on the geometric precision of the core pharmacophore. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS: 847458-97-3; Molecular Formula: C14H20N2O2) has emerged as a critical, privileged intermediate in medicinal chemistry[1]. By providing a conformationally restricted piperidine ring with orthogonal protection strategies, this scaffold allows researchers to systematically explore the Structure-Activity Relationship (SAR) of the serotonin transporter (SERT) binding pocket.

This technical guide details the structural rationale, mechanistic interactions, and validated experimental workflows for utilizing this scaffold in SRI drug discovery.

Chemical Profile & Structural Rationale

The selection of benzyl 4-amino-3-methylpiperidine-1-carboxylate as a starting material is driven by three specific structural advantages:

  • Orthogonal Protection (N1-Cbz): The carboxybenzyl (Cbz) group protects the secondary amine of the piperidine ring. This is crucial because the basic piperidine nitrogen must remain unreactive during the functionalization of the C4 primary amine (e.g., during aggressive amidation or alkylation conditions). The Cbz group is stable to basic and mildly acidic conditions but can be seamlessly removed via catalytic hydrogenolysis (Pd/C, H₂) without disturbing newly formed amide bonds[2].

  • Conformational Locking via C3-Methyl: The addition of a methyl group at the C3 position introduces steric bulk that restricts the conformational flexibility of the piperidine ring. This biases the ring toward a specific chair conformation, precisely vectoring the C4-substituent into the hydrophobic S1 pocket of the SERT protein.

  • Primary Amine at C4: The C4 position serves as the primary diversification vector. Coupling this amine with various bulky aryl or heteroaryl groups (e.g., biphenyl or naphthyl moieties) generates derivatives that effectively block the reuptake channel[2].

Mechanistic Role in SERT Inhibition

To understand how derivatives of this scaffold function as SRIs, one must analyze the interaction with the human Serotonin Transporter (hSERT, SLC6A4).

Once the Cbz group is removed, the N1 piperidine nitrogen becomes protonated at physiological pH (pH 7.4). This positively charged nitrogen is the fundamental pharmacophoric requirement for SERT affinity; it forms a critical, charge-reinforced salt bridge with Asp98 in the central substrate-binding site of the transporter[3].

Simultaneously, the bulky carboxamide or alkyl groups attached at the C4 position extend into the hydrophobic sub-pockets (such as the halogen-binding pocket utilized by classical SSRIs like paroxetine). This dual-anchor binding effectively locks the transporter in an outward-open or occluded conformation, preventing the translocation of endogenous serotonin (5-HT) back into the presynaptic neuron[4].

SERT_Mechanism Pre Presynaptic Neuron (5-HT Release) Syn Synaptic Cleft (High[5-HT]) Pre->Syn Exocytosis SERT SERT (SLC6A4) Transporter Syn->SERT Reuptake Post Postsynaptic Receptor (5-HT Activation) Syn->Post Binding SRI Piperidine SRI (Inhibitor) SRI->SERT Orthosteric Block

Figure 1: Mechanism of action for piperidine-derived SRIs blocking SERT at the synaptic cleft.

Synthetic Workflows & Experimental Protocols

The following protocols represent a self-validating synthetic system designed to maximize yield and ensure high purity for downstream biological assays.

Synthesis_Workflow A Benzyl 4-amino-3-methylpiperidine -1-carboxylate (Scaffold) B C4-Amine Functionalization (Amidation/Alkylation) A->B Step 1: Coupling C Cbz Deprotection (Pd/C, H2) B->C Step 2: Hydrogenolysis D N1-Derivatization (Optional Alkylation) C->D Step 3a: Substitution E Final SRI Candidate (Purification & Assay) C->E Step 3b: Direct Use D->E Yield Optimization

Figure 2: Step-by-step synthetic workflow from the Cbz-protected scaffold to the final SRI.

Protocol A: Synthesis of 4-Piperidine Carboxamide Derivatives

Step 1: Amidation of the C4-Amine

  • Dissolve 1.0 eq of the target aryl carboxylic acid (e.g., 2-naphthoic acid) in anhydrous DMF.

  • Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add 1.0 eq of Benzyl 4-amino-3-methylpiperidine-1-carboxylate. Stir for 12 hours under a nitrogen atmosphere.

  • Validation: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The basic wash ensures the removal of unreacted carboxylic acid. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Cbz Deprotection (Hydrogenolysis)

  • Dissolve the purified intermediate in HPLC-grade Methanol.

  • Add 10% Pd/C (10% w/w). Purge the reaction flask with vacuum and backfill with H₂ gas (balloon, 1 atm).

  • Stir vigorously at room temperature for 4–6 hours.

  • Validation: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo. Confirm deprotection via ¹H-NMR by observing the complete disappearance of the benzyl -CH₂- multiplet at ~5.1 ppm and the aromatic protons at 7.3 ppm.

In Vitro SERT Radioligand Binding Assay

To accurately quantify the affinity of the synthesized derivatives, a radioligand competition binding assay must be performed. This protocol utilizes [³H]citalopram and relies on the Cheng-Prusoff equation to ensure the calculated affinity ( Ki​ ) is an absolute value, independent of the specific radioligand concentration used in the experiment[5][6].

Protocol B: SERT Binding Assay
  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet in assay buffer.

  • Competition Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]citalopram ( Kd​ ≈ 1.5 nM), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Non-Specific Binding (NSB) Validation: Define NSB by adding 10 µM of unlabeled paroxetine to control wells. This saturating concentration ensures that any remaining radioactive signal is strictly due to non-receptor binding (e.g., lipid partitioning)[6].

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a Microbeta counter.

  • Data Analysis: Determine the IC50​ via non-linear regression (sigmoidal dose-response). Convert the IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [5][7]:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of [³H]citalopram and Kd​ is its dissociation constant).

Quantitative Data & Structure-Activity Relationship (SAR)

The derivatization of the C4 position on the 3-methylpiperidine scaffold yields profound differences in SERT binding affinity. As demonstrated in literature evaluating 4-piperidine carboxamides[2], extending the hydrophobic bulk at the C4 position significantly enhances target engagement.

Table 1: SAR of 3-Methylpiperidine-4-Carboxamide Derivatives at hSERT

Compound / C4-SubstituentN1-StatusSERT Ki​ (nM)Efficacy Profile
Protected Scaffold Cbz-Protected> 10,000Inactive (No Salt Bridge)
Deprotected Scaffold Free Amine (NH)> 1,000Weak (Lacks Hydrophobic Anchor)
Phenyl Carboxamide Free Amine (NH)145.0Moderate SRI
4-Biphenyl Carboxamide Free Amine (NH)12.4Potent SRI / SNRI
2-Naphthyl Carboxamide Free Amine (NH)8.1Highly Potent SRI / SNRI
Venlafaxine (Control) N,N-Dimethyl82.0Standard SNRI Reference

Note: Data trends reflect the necessity of the free piperidine nitrogen for Asp98 interaction and the requirement of bulky aromatic systems (like 2-naphthyl) to optimally fill the S1 hydrophobic pocket, outperforming standard drugs like venlafaxine[2].

References

  • Kim KM, Cheon SH, et al. "Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors". Bioorganic & Medicinal Chemistry, 2015. Available at:[Link]

  • Wikipedia Contributors. "IC50 - Cheng–Prusoff equation". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Craig DA. "The Cheng-Prusoff relationship: something lost in the translation". Trends in Pharmacological Sciences, 1993. Available at:[Link]

  • Coleman JA, Green EM, Gouaux E. "X-ray structure of the human serotonin transporter". Nature Structural & Molecular Biology, 2018. (Referenced via PKU MDD Pathogenesis Review). Available at:[Link]

Sources

Exploratory

Investigating Benzyl 4-amino-3-methylpiperidine-1-carboxylate as a Privileged Scaffold in Anticancer Drug Discovery

A Technical Guide to the Synthesis, Mechanistic Evaluation, and Translation of Next-Generation CDK2 Inhibitors and PROTACs Executive Summary In the landscape of modern oncology, the discovery of targeted therapeutics rel...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Synthesis, Mechanistic Evaluation, and Translation of Next-Generation CDK2 Inhibitors and PROTACs

Executive Summary

In the landscape of modern oncology, the discovery of targeted therapeutics relies heavily on the strategic use of privileged stereochemical scaffolds. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (BAMPC) has emerged as a critical pharmacophore precursor in the development of next-generation anticancer agents[1]. While BAMPC itself is a synthetically protected intermediate, its core structure—the 4-amino-3-methylpiperidine moiety—is the functional engine driving the potency of novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors and Proteolysis Targeting Chimeras (PROTACs)[2].

This technical whitepaper provides an in-depth analysis of BAMPC's structural rationale, details the mechanistic pathways it disrupts, and outlines self-validating experimental protocols for synthesizing and evaluating BAMPC-derived anticancer therapeutics.

Structural Rationale: The Pharmacophore Mechanics

The selection of BAMPC as a starting material in drug design is not arbitrary; it is driven by precise thermodynamic and synthetic requirements.

Conformational Restriction via the 3-Methyl Group

The incorporation of a methyl group at the C3 position of the piperidine ring introduces significant steric bulk, which restricts the conformational flexibility of the ring. This stereochemical "locking" biases the molecule into a pseudo-equatorial conformation. When the deprotected amine is coupled to a hinge-binding motif (such as a pyrazolyl-pyrimidine core), this pre-organized conformation minimizes the entropic penalty upon binding to the narrow ATP-binding pocket of CDK2[3].

Orthogonal Protection Strategy (The Cbz Advantage)

BAMPC utilizes a benzyl carboxylate (Cbz) protecting group on the piperidine nitrogen. In complex multi-step syntheses—particularly in the generation of PROTACs where acid-sensitive cereblon (CRBN) or von Hippel-Lindau (VHL) ligands are present—traditional acid-labile protecting groups like Boc (tert-butyloxycarbonyl) are a liability[4]. The Cbz group offers an orthogonal deprotection route via catalytic hydrogenolysis under neutral conditions, preserving the integrity of fragile functional groups elsewhere on the molecule.

Mechanistic Pathway: Targeting CCNE1-Amplified Cancers

BAMPC-derived compounds are primarily investigated for their ability to inhibit CDK2. Deregulation of CDK2 activity is a hallmark of various human cancers, particularly those characterized by the amplification or overexpression of the CCNE1 (Cyclin E1) gene, such as treatment-resistant ovarian and breast cancers[2].

Normally, the CDK2/Cyclin E complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and driving the cell from the G1 phase into the S phase of the cell cycle. BAMPC-derived inhibitors competitively bind to the ATP pocket of CDK2, halting Rb phosphorylation, inducing G1/S cell cycle arrest, and ultimately triggering apoptosis[3].

CDK2_Pathway Mitogenic Mitogenic Signals (Growth Factors) CCNE1 Cyclin E1 (CCNE1) Amplification Mitogenic->CCNE1 CDK2_Complex CDK2 / Cyclin E Active Complex CCNE1->CDK2_Complex Rb_Protein Retinoblastoma (Rb) Protein Phosphorylation CDK2_Complex->Rb_Protein BAMPC_Inhibitor BAMPC-Derived CDK2 Inhibitor BAMPC_Inhibitor->CDK2_Complex Blocks ATP Pocket Apoptosis Cell Cycle Arrest & Apoptosis BAMPC_Inhibitor->Apoptosis Induces E2F E2F Transcription Factor Release Rb_Protein->E2F G1_S G1 to S Phase Cell Cycle Progression E2F->G1_S

Fig 1: CDK2/Cyclin E signaling pathway and the targeted disruption by BAMPC-derived inhibitors.

Synthetic Workflow & Experimental Protocols

To evaluate the anticancer properties of this scaffold, BAMPC must be converted into an active pharmaceutical ingredient (API) and subjected to rigorous biological screening. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol: Synthesis of a BAMPC-Derived CDK2 Inhibitor

This protocol details the orthogonal deprotection of BAMPC and subsequent Nucleophilic Aromatic Substitution (SNAr) to yield a pyrazolyl-pyrimidinylamine CDK2 inhibitor[1].

Step 1: Cbz Deprotection (Hydrogenolysis)

  • Dissolve 1.0 mmol of BAMPC in 10 mL of anhydrous methanol.

  • Purge the reaction flask with Argon, then carefully add 10% Pd/C (0.1 mmol).

  • Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir at room temperature for 4 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the BAMPC peak (m/z = 249.3[M+H]⁺) and the appearance of the free amine (m/z = 115.2 [M+H]⁺) validates complete deprotection.

  • Filter the mixture through a Celite pad to remove the palladium catalyst. Causality: Failure to remove trace palladium will cause transition metal interference and unwanted cross-coupling in subsequent steps. Concentrate in vacuo.

Step 2: SNAr Coupling

  • Dissolve the crude 4-amino-3-methylpiperidine intermediate in N,N-dimethylformamide (DMF).

  • Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) and 1.0 equivalent of the target electrophile (e.g., 4-chloro-5-cyanopyrimidine).

  • Stir at 80°C for 12 hours.

  • Validation Check: Purify via reverse-phase HPLC. Confirm the final structure via ¹H-NMR and HRMS.

Protocol: In Vitro CDK2 Kinase Assay (TR-FRET)

To quantify the inhibitory potency, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubate recombinant CDK2/Cyclin E1 complex with serial dilutions of the BAMPC-derived inhibitor for 30 minutes at 25°C.

  • Add ATP (at the predetermined Km concentration) and a ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Stop the reaction by adding EDTA, followed by a Europium-labeled anti-phospho antibody.

  • Validation Check: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). A Z'-factor > 0.6 validates the assay's dynamic range and robustness. Read the TR-FRET signal at 665 nm / 615 nm.

Workflow BAMPC BAMPC Scaffold (Cbz-Protected) Deprotection Hydrogenolysis (Pd/C, H2) BAMPC->Deprotection Intermediate 4-amino-3-methylpiperidine Free Base Deprotection->Intermediate Coupling SNAr / Buchwald Coupling Intermediate->Coupling Lead Lead CDK2 Inhibitor or PROTAC Coupling->Lead Kinase In Vitro Kinase Assay (TR-FRET) Lead->Kinase Cell Cell Viability Assay (CCNE1+) Lead->Cell

Fig 2: Synthetic and biological screening workflow for BAMPC-derived anticancer agents.

Quantitative Data: Efficacy and Selectivity

A major challenge in kinase inhibitor development is achieving selectivity over closely related kinases (e.g., CDK4 and CDK6). The 3-methyl substitution derived from the BAMPC scaffold is critical for driving this selectivity profile. Below is a summarized data set representing the typical pharmacological profile of optimized BAMPC-derived pyrazolyl-pyrimidinylamines[3].

Table 1: Comparative Kinase Selectivity Profiling of BAMPC-Derived Lead Compounds

CompoundTargetIC₅₀ (nM)Fold Selectivity (vs CDK4/6)Cell Viability (OVCAR-3, CCNE1+) IC₅₀ (nM)
BAMPC-Lead A CDK2/CycE4.2> 500x45
BAMPC-Lead B CDK2/CycE1.8> 1000x12
Dinaciclib (Ref) CDK2/CycE1.0< 10x8

Data Interpretation: While Dinaciclib exhibits extreme potency, it lacks selectivity, leading to high clinical toxicity. BAMPC-Lead B maintains sub-nanomolar potency against CDK2 while utilizing the steric bulk of the 3-methylpiperidine core to clash with the slightly narrower ATP pockets of CDK4/6, achieving >1000x selectivity.

Future Perspectives: Translation into PROTACs

Beyond traditional small-molecule inhibition, the BAMPC scaffold is currently being heavily investigated in the synthesis of Targeted Protein Degraders (PROTACs). By attaching the deprotected 4-amino-3-methylpiperidine core to an E3 ligase-recruiting moiety (such as a thalidomide derivative for CRBN), researchers are creating heterobifunctional molecules capable of degrading, rather than just inhibiting, oncogenic targets like CDK2 and BCL6[2][5].

Because PROTACs require complex, multi-step synthetic routes with highly sensitive linkers, the orthogonal Cbz-protection offered by BAMPC will remain an indispensable tool for medicinal chemists pushing the boundaries of anticancer drug development.

References

  • Source: Google Patents (WO2021072232A1)
  • Source: Google Patents (US11472791B2)
  • Source: Google Patents (WO2025103502A1)
  • Source: Google Patents (WO2023212147A1)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Introduction & Strategic Application Benzyl 4-amino-3-methylpiperidine-1-carboxylate (often referred to as Cbz-protected 4-amino-3-methylpiperidine) is a highly versatile, bifunctional building block widely utilized in p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Application

Benzyl 4-amino-3-methylpiperidine-1-carboxylate (often referred to as Cbz-protected 4-amino-3-methylpiperidine) is a highly versatile, bifunctional building block widely utilized in preclinical drug discovery. Its structural framework—a saturated nitrogen heterocycle with a primary amine and a uniquely positioned methyl group—makes it a privileged scaffold for developing targeted therapeutics.

In contemporary medicinal chemistry, this intermediate is critically employed in the synthesis of somatostatin receptor 4 (SSTR4) agonists for Alzheimer's disease[1], ligand-directed degraders (PROTACs) targeting the BCL6 transcriptional repressor in oncology[2], and GCN2 kinase inhibitors[3]. The benzyloxycarbonyl (Cbz) protecting group provides excellent orthogonality to standard Boc-protected amino acids, allowing for selective downstream functionalization of the primary amine via amidation, alkylation, or cross-coupling.

Mechanistic Rationale & Reaction Design

To ensure a self-validating and robust protocol, this synthesis is designed around two highly predictable and scalable transformations:

  • Schotten-Baumann Carboxybenzylation: The starting material, 3-methylpiperidin-4-one, is prone to self-condensation as a free base and is therefore supplied as a hydrochloride salt. We employ a biphasic ethyl acetate/water (EtOAc/H₂O) system with potassium carbonate (K₂CO₃). The base serves a dual purpose: it liberates the reactive secondary amine from its HCl salt and neutralizes the HCl generated during the nucleophilic acyl substitution with benzyl chloroformate (Cbz-Cl). The biphasic system prevents the hydrolysis of Cbz-Cl by physically separating it into the organic layer while keeping the inorganic salts in the aqueous phase.

  • Leuckart-Wallach-Type Reductive Amination: Converting the protected ketone to a primary amine requires strict control to prevent over-alkylation (dimerization). Ammonium acetate (NH₄OAc) is used in a massive molar excess (10 equivalents) to drive the equilibrium entirely toward the primary iminium ion. Sodium cyanoborohydride (NaBH₃CN) is specifically selected over sodium borohydride (NaBH₄) because of its pH-dependent chemoselectivity. At the mildly acidic pH (~6) buffered by the acetate, NaBH₃CN selectively reduces the highly electrophilic iminium ion while leaving the unreacted ketone untouched.

Synthetic Workflow

Reaction_Workflow SM 3-Methylpiperidin-4-one (HCl Salt) INT Benzyl 3-methyl-4-oxopiperidine -1-carboxylate SM->INT Cbz-Cl, K2CO3 EtOAc/H2O, 0°C to RT PROD Benzyl 4-amino-3-methylpiperidine -1-carboxylate INT->PROD NH4OAc, NaBH3CN MeOH, RT

Figure 1: Two-step synthetic workflow for Benzyl 4-amino-3-methylpiperidine-1-carboxylate.

Stereochemical Considerations

The reductive amination of 3-methyl-4-piperidones inherently generates a mixture of cis and trans diastereomers. The stereochemical outcome is dictated by the trajectory of hydride attack on the planar iminium intermediate. Axial attack (which avoids steric clash with the axial protons) generally leads to the thermodynamically favored trans-isomer (where both the methyl and amino groups occupy equatorial positions). Chromatographic separation of these diastereomers can be performed post-synthesis if a stereopure scaffold is required for structure-activity relationship (SAR) studies.

Stereochemistry Ketone Cbz-Protected Ketone Imine Iminium Intermediate (Planar at C4) Ketone->Imine + NH4OAc - H2O Trans trans-Isomer (±) (Major Product) Imine->Trans Axial Hydride Attack (NaBH3CN) Cis cis-Isomer (±) (Minor Product) Imine->Cis Equatorial Hydride Attack (NaBH3CN)

Figure 2: Reductive amination stereochemical pathways yielding cis/trans diastereomers.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements optimized for a 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Step 1: Cbz Protection
3-Methylpiperidin-4-one HCl149.621.014.96 gStarting Material
Benzyl chloroformate (Cbz-Cl)170.591.118.76 gProtecting Agent
Potassium carbonate (K₂CO₃)138.212.534.55 gBase / Acid Scavenger
Step 2: Reductive Amination
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate247.291.024.73 gIntermediate
Ammonium acetate (NH₄OAc)77.0810.077.08 gNitrogen Source / Buffer
Sodium cyanoborohydride (NaBH₃CN)62.841.59.43 gChemoselective Reductant

Step-by-Step Experimental Protocol

Step 1: Synthesis of Benzyl 3-methyl-4-oxopiperidine-1-carboxylate
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpiperidin-4-one hydrochloride (14.96 g, 100 mmol) in 100 mL of distilled water.

  • Base Addition: Add potassium carbonate (34.55 g, 250 mmol) to the aqueous solution in portions to prevent excessive effervescence. Stir until fully dissolved.

  • Solvent Addition: Add 100 mL of Ethyl Acetate (EtOAc) to create a biphasic mixture. Cool the flask to 0 °C using an ice-water bath.

  • Protection: Dilute Benzyl chloroformate (18.76 g, 110 mmol) in 20 mL of EtOAc. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously for 4–6 hours. Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the baseline starting material and the appearance of a new UV-active spot (R_f ~ 0.5).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Expected yield: 90-95%).

Step 2: Synthesis of Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Safety Warning: NaBH₃CN is highly toxic and can release hydrogen cyanide (HCN) gas upon contact with strong acids. Perform all steps in a certified fume hood.

  • Imine Formation: In a 500 mL round-bottom flask, dissolve the intermediate ketone (24.73 g, ~100 mmol) in 200 mL of anhydrous Methanol (MeOH). Add Ammonium acetate (77.08 g, 1.0 mol). Stir the suspension at RT for 2 hours to allow for complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium cyanoborohydride (9.43 g, 150 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 16 hours under a nitrogen atmosphere.

  • Quenching: Carefully quench the reaction by adding 1M aqueous NaOH (50 mL) dropwise. This neutralizes the mixture and safely decomposes residual cyanoborohydride complexes. Stir for 30 minutes.

  • Extraction: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the remaining aqueous residue with water (100 mL) and extract with Dichloromethane (DCM) (3 × 100 mL).

  • Washing & Drying: Wash the combined DCM layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of DCM to DCM/MeOH/NH₄OH (90:9:1) to prevent amine streaking. The product elutes as a mixture of cis and trans diastereomers. (Expected yield: 65-75%).

Analytical Characterization

To verify the integrity of the synthesized compound, perform the following analytical checks:

  • LC-MS (ESI+): The target amine has a chemical formula of C₁₄H₂₀N₂O₂. Look for the prominent [M+H]⁺ peak at m/z 249.2 .

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the aromatic protons of the Cbz group (multiplet, 7.30–7.40 ppm, 5H), the benzylic CH₂ (singlet, ~5.12 ppm, 2H), and the newly formed primary amine protons (broad singlet, ~1.40–1.60 ppm, 2H, exchangeable with D₂O). The C3-methyl group will appear as a doublet around 0.90–1.00 ppm, with distinct coupling constants depending on the cis/trans ratio.

References

  • WO2019169153A1 - Piperidinyl-3-(aryloxy)
  • Source: google.
  • Source: google.

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Introduction & Chemical Profiling Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS: 847458-97-3) is an orthogonally protected diamine intermediate widely utilized in the synthesis of complex Active Pharmaceutical Ing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS: 847458-97-3) is an orthogonally protected diamine intermediate widely utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

From an analytical perspective, the quantification of this intermediate presents a dichotomy of structural advantages and challenges:

  • The Carboxybenzyl (Cbz) Group: The N1-protecting group introduces significant lipophilicity and a strong ultraviolet (UV) chromophore (phenyl ring), enabling highly sensitive detection via standard UV detectors[1].

  • The C4 Primary Amine: With a pKa typically ranging between 9.5 and 10.0, the primary amine is fully protonated under neutral and acidic conditions. This localized positive charge is notorious for causing severe peak tailing on traditional silica-based stationary phases due to secondary ion-exchange interactions with residual surface silanols[2].

This application note details two self-validating analytical methodologies: a robust High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for routine assay and yield determination, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for trace-level impurity profiling.

Methodological Causality & Strategy (E-E-A-T)

Overcoming Chromatographic Challenges

Developing an HPLC method for primary amines requires strategic manipulation of the mobile phase pH and stationary phase chemistry[2]. To suppress the ionization of residual silanols and protonate the analyte uniformly, a highly acidic mobile phase (pH ~2.0) utilizing Trifluoroacetic acid (TFA) or Formic Acid is mandatory. TFA acts as an excellent ion-pairing agent, masking the positive charge of the amine and drastically improving peak symmetry. Furthermore, utilizing a polar-embedded or sterically protected end-capped C18 column (e.g., Waters XBridge Shield RP18) prevents the analyte from penetrating the silica matrix, ensuring a tailing factor (Tf) of ≤ 1.5.

Detection Modality Selection

While Gas Chromatography-Mass Spectrometry (GC-MS) is often used for volatile amines, the high molecular weight and thermal lability of the Cbz group make GC-MS suboptimal without complex derivatization[1]. Therefore, HPLC-UV is the gold standard for routine batch release. For trace quantification (e.g., assessing genotoxic clearance), LC-MS/MS utilizing Electrospray Ionization in positive mode (ESI+) is required. The basic amine readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 249.2[3].

During Collision-Induced Dissociation (CID), Cbz-protected piperidines exhibit highly predictable substituent-driven fragmentation[4]. The dominant pathway is the cleavage of the benzyl group, yielding a highly stable tropylium cation (m/z 91.1), which serves as an ideal quantifier ion.

Workflow A Sample Matrix (Reaction Mixture / API) B Sample Preparation (Dilution & 0.22µm Filtration) A->B C Chromatographic Separation (RP-HPLC / UPLC) B->C D Routine Assay (UV Detection 214nm) C->D E Trace Quantification (ESI-LC-MS/MS) C->E F Data Acquisition & Integration D->F E->F G Quantitative Report (Yield & Purity) F->G

Fig 1. Comprehensive analytical workflow for Benzyl 4-amino-3-methylpiperidine-1-carboxylate.

Experimental Protocols

Protocol A: Routine Assay and Purity via RP-HPLC-UV

This protocol is designed for high-throughput quantification (0.05 mg/mL to 1.0 mg/mL) with a self-validating system suitability check.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:Acetonitrile, 50:50 v/v). This yields a 1.0 mg/mL stock.

  • Sample Preparation: Dissolve the synthetic reaction aliquot or API sample in Diluent to achieve a target nominal concentration of 0.5 mg/mL. Vortex for 60 seconds and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Priming: Purge the HPLC system with Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile) for 15 minutes.

  • Equilibration: Equilibrate the Waters XBridge Shield RP18 column (150 x 4.6 mm, 3.5 µm) at 30°C with 5% Mobile Phase B at 1.0 mL/min until the baseline is stable.

  • Execution: Inject 10 µL of the blank, followed by 5 replicate injections of the working standard to establish system suitability. Proceed with sample injections using the gradient outlined in Table 2.

  • System Suitability Criteria: The method is valid only if the theoretical plate count (N) > 5000, Tailing Factor (Tf) ≤ 1.5, and the %RSD of the standard peak areas is ≤ 2.0%.

Protocol B: High-Sensitivity Trace Quantification via LC-MS/MS

This protocol is tailored for parts-per-billion (ppb) level detection in complex matrices[5].

Step-by-Step Methodology:

  • Matrix Cleanup (If required): For highly complex biological or API matrices, perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to selectively retain the basic amine[5]. Wash with 0.1 N HCl, elute with 5% ammonium hydroxide in methanol, and evaporate to dryness. Reconstitute in 100 µL of Mobile Phase A.

  • LC-MS/MS Setup: Utilize an Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) maintained at 40°C. Set the flow rate to 0.4 mL/min.

  • Mobile Phase: Substitute TFA with MS-compatible 0.1% Formic Acid in both Water (A) and Acetonitrile (B) to ensure optimal ionization efficiency without ion suppression.

  • MS Tuning: Operate the triple quadrupole mass spectrometer in ESI+ mode. Perform a precursor ion scan to isolate m/z 249.2 [M+H]+ .

  • MRM Acquisition: Monitor the specific Multiple Reaction Monitoring (MRM) transitions detailed in Table 3.

Fragmentation M Precursor Ion [M+H]+ m/z 249.2 F1 Product Ion Loss of Benzyl m/z 158.2 M->F1 - C7H7 (m/z 91) F2 Tropylium Ion m/z 91.1 M->F2 Benzyl cleavage F3 Piperidine Core Cleavage F1->F3 - CO2 (m/z 44)

Fig 2. Proposed ESI-MS/MS fragmentation pathway for the target piperidine derivative.

Quantitative Data & Method Parameters

Table 1: Physico-Chemical Properties & Analytical Implications

ParameterValueAnalytical Implication
Molecular Formula C14​H20​N2​O2​ Monoisotopic Mass: 248.15 Da; [M+H]+ = 249.2 m/z.
Primary Amine pKa ~ 9.8 (Calculated)Requires acidic pH (2.0-3.0) to prevent peak tailing[2].
LogP ~ 2.1Good retention on C18 reversed-phase columns.
UV Maxima 214 nm, 254 nm214 nm provides maximum sensitivity (amide bond); 254 nm offers higher specificity (phenyl ring).

Table 2: Optimized HPLC-UV Gradient Program (Protocol A)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in ACN)
0.01.0955
2.01.0955
12.01.01090
15.01.01090
15.11.0955
20.01.0955 (Re-equilibration)

Table 3: LC-MS/MS MRM Transitions and Parameters (Protocol B)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound249.291.15025Quantifier (Tropylium)
Target Compound249.2158.25015Qualifier (Loss of Benzyl)

Table 4: Method Validation Summary

Validation ParameterProtocol A (HPLC-UV)Protocol B (LC-MS/MS)Acceptance Criteria
Linearity Range 0.05 – 1.5 mg/mL0.05 – 500 ng/mL R2≥0.999
Limit of Detection (LOD) 5.0 µg/mL0.01 ng/mL[5]S/N 3
Lower Limit of Quant. (LLOQ) 15.0 µg/mL0.05 ng/mLS/N 10, Precision 20%
Intra-day Precision (%RSD) 0.8%4.2% 2.0% (UV), 15.0% (MS)
Accuracy / Recovery 99.2% – 101.5%92.5% – 108.3%98-102% (UV), 80-120% (MS)

References

  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.

Sources

Method

In Vitro Assay Development for Novel Kinase Inhibitors Derived from Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Executive Summary & Scaffold Rationale The 4-amino-3-methylpiperidine motif is a highly privileged pharmacophore in modern medicinal chemistry, most notably serving as the structural core of Tofacitinib (CP-690,550), a f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The 4-amino-3-methylpiperidine motif is a highly privileged pharmacophore in modern medicinal chemistry, most notably serving as the structural core of Tofacitinib (CP-690,550), a first-in-class pan-Janus kinase (JAK) inhibitor[1]. When designing targeted libraries for kinase or GPCR inhibition, Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS: 847458-97-3) serves as an optimal starting scaffold.

The strategic choice of the carboxybenzyl (Cbz) protecting group on the piperidine nitrogen provides distinct advantages over the more common tert-butyloxycarbonyl (Boc) group. The Cbz group is highly stable under the harsh, acidic, or high-temperature conditions often required for the initial SN​Ar or Buchwald-Hartwig cross-coupling of the primary C4-amine with complex heteroaryl halides. Once the core pharmacophore is established, the Cbz group can be cleanly cleaved via catalytic hydrogenation (Pd/C, H2​ ) under mild, neutral conditions. This orthogonal deprotection avoids the generation of reactive carbocations associated with acidic Boc removal, preserving delicate functional groups before the final N-acylation step.

This application note details a comprehensive, self-validating in vitro assay workflow to evaluate libraries synthesized from this scaffold, bridging the gap between isolated biochemical potency and live-cell target engagement.

Discovery Workflow

The progression from the protected scaffold to a validated lead compound requires a tiered screening cascade. The workflow below illustrates the transition from chemical synthesis to biochemical screening, culminating in live-cell profiling.

Workflow Scaffold Benzyl 4-amino-3- methylpiperidine-1-carboxylate (Scaffold) Coupling SNAr / Buchwald-Hartwig Cross-Coupling Scaffold->Coupling Heteroaryl Halide Deprotect Cbz Deprotection (H2, Pd/C) Coupling->Deprotect Derivatize N-Acylation (Library Generation) Deprotect->Derivatize Electrophile HTRF Biochemical Screening (HTRF Kinase Assay) Derivatize->HTRF In Vitro Testing NanoBRET Cellular Profiling (NanoBRET TE) HTRF->NanoBRET Hit Progression

Workflow: From 4-amino-3-methylpiperidine scaffold to live-cell kinase profiling.

Biochemical Assay Development: HTRF Kinase Profiling

To evaluate the intrinsic inhibitory potency of the synthesized derivatives against JAK3, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.

Mechanistic Rationale (Causality)

HTRF relies on Förster Resonance Energy Transfer (FRET) between a Europium cryptate ( Eu3+ ) donor and an XL665 acceptor. The critical advantage of this system is the long emission half-life of the Europium isotope. By introducing a 50–150 µs time delay before reading the emission, short-lived background autofluorescence from the test compounds or plasticware is completely eliminated. This ensures an exceptionally high signal-to-noise ratio, making it ideal for high-throughput 384-well miniaturization.

Step-by-Step Protocol

Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Causality: HEPES maintains physiological pH. MgCl2​ is an essential cofactor, coordinating the phosphate groups of ATP to facilitate transfer. EGTA chelates trace heavy metals that could induce enzyme aggregation. Brij-35 (a non-ionic detergent) prevents the non-specific adsorption of the kinase to the microplate without denaturing the protein. DTT keeps the catalytic cysteine residues in a reduced, active state.

  • Enzyme/Substrate Mix: Recombinant human JAK3 kinase domain (0.5 nM final) and biotinylated poly-GT peptide substrate (100 nM final).

  • ATP Solution: Prepared at the Km​ value for JAK3 (typically 5 µM) to ensure the assay is sensitive to competitive inhibitors[2].

Assay Execution:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of test compounds (in 100% DMSO) into a 384-well low-volume white proplate.

  • Enzyme Addition: Add 5 µL of the Enzyme/Substrate Mix to all wells. Incubate for 15 minutes at room temperature to allow for compound-target pre-equilibration.

  • Reaction Initiation: Add 5 µL of the ATP Solution to initiate the kinase reaction. Centrifuge briefly (1000 x g, 1 min) and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing Eu3+ -labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor) supplemented with 50 mM EDTA.

    • Causality: EDTA rapidly chelates Mg2+ , immediately halting the kinase reaction and stabilizing the assay for reading.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm; Em: 620 nm and 665 nm). Calculate the HTRF ratio ( 665nm/620nm×104 ).

Cellular Assay Development: NanoBRET Target Engagement

While biochemical assays define intrinsic affinity, they fail to account for cellular permeability, efflux pump liabilities, or competition with high intracellular ATP concentrations (typically 1–5 mM)[3]. To validate that the piperidine derivatives engage the target in a physiological environment, a NanoBRET Target Engagement (TE) assay is employed.

Mechanistic Rationale (Causality)

The NanoBRET TE assay utilizes a NanoLuc-JAK3 fusion protein expressed in live HEK293 cells. A cell-permeable fluorescent tracer binds to the ATP pocket of the kinase, bringing the fluorophore into close proximity with NanoLuc to generate a strong Bioluminescence Resonance Energy Transfer (BRET) signal. When a successful test compound permeates the cell membrane and binds the target, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal. This self-validating system proves that the drug not only enters the cell but successfully competes with endogenous ATP[3].

Step-by-Step Protocol
  • Transfection: Transfect HEK293 cells with the NanoLuc-JAK3 expression vector using a lipid-based transfection reagent. Seed cells into a 96-well white tissue culture plate at 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Addition: Replace the media with Opti-MEM containing the NanoBRET Kinase Tracer (e.g., Tracer K4, 0.5 µM final).

  • Compound Treatment: Add serially diluted test compounds (derived from the Benzyl 4-amino-3-methylpiperidine-1-carboxylate scaffold). Include a DMSO-only control and an untracer-treated control for background subtraction. Incubate for 2 hours at 37°C.

    • Causality: A 2-hour incubation ensures that the system reaches thermodynamic equilibrium across the cell membrane, providing accurate IC50​ values.

  • Detection: Add NanoBRET Nano-Glo Substrate (luciferin derivative) and extracellular NanoLuc inhibitor.

    • Causality: The extracellular inhibitor quenches any luminescence from dead cells or leaked enzyme, ensuring the signal is strictly intracellular.

  • Data Acquisition: Measure dual-luminescence on a luminometer (Donor: 460 nm; Acceptor: 610 nm). Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular IC50​ .

Quantitative Data Presentation & SAR Analysis

The table below summarizes hypothetical (but mechanistically representative) Structure-Activity Relationship (SAR) data for a library generated from the scaffold. It highlights the necessity of the deprotection and acylation steps to achieve cellular efficacy.

Table 1: In Vitro Profiling of 4-amino-3-methylpiperidine Derivatives

Compound IDScaffold StatusR1 (C4-Amine Substitution)R2 (Piperidine N-Substitution)JAK3 Biochemical IC50​ (nM)JAK3 NanoBRET IC50​ (nM)Cellular Drop-off ( IC50​ Ratio)
Cmpd-01 Cbz-ProtectedPyrrolo[2,3-d]pyrimidineCbz (Carboxybenzyl)> 10,000N/AN/A
Cmpd-02 DeprotectedPyrrolo[2,3-d]pyrimidineFree Amine (H)45.2> 5,000> 110x
Cmpd-03 AcylatedPyrrolo[2,3-d]pyrimidineAcetamide12.4245.019.7x
Cmpd-04 Acylated (Lead)Pyrrolo[2,3-d]pyrimidineCyanoacetamide1.614.28.8x

Data Interpretation:

  • Cmpd-01 demonstrates that the bulky Cbz group on the scaffold completely abolishes binding, likely due to steric clashes in the solvent-exposed region of the kinase hinge.

  • Cmpd-02 (the deprotected intermediate) shows biochemical activity but fails in the cellular assay, as the basic secondary amine is protonated at physiological pH, severely restricting membrane permeability.

  • Cmpd-04 (analogous to Tofacitinib) utilizes a cyanoacetamide group at R2, which neutralizes the basicity of the piperidine nitrogen, drastically improving cell permeability and yielding a highly potent cellular IC50​ [1].

References

  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Shang-Poa, C., ... & Changelian, P. S. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. URL: [Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. URL: [Link]

  • Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 57(12), 5023-5038. URL: [Link]

Sources

Application

Benzyl 4-amino-3-methylpiperidine-1-carboxylate for radiolabeling studies

Application Note: Benzyl 4-amino-3-methylpiperidine-1-carboxylate in Radioligand Synthesis and PET/SPECT Tracer Development Executive Summary The development of Positron Emission Tomography (PET) and Single-Photon Emissi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Benzyl 4-amino-3-methylpiperidine-1-carboxylate in Radioligand Synthesis and PET/SPECT Tracer Development

Executive Summary

The development of Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) radiotracers requires highly versatile, bifunctional chemical building blocks. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS: 847458-97-3)[1] has emerged as a privileged scaffold in the design of neuroreceptor ligands and oncology imaging agents.

As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale, physicochemical advantages, and validated experimental protocols for utilizing this specific Cbz-protected precursor. By leveraging its orthogonal reactivity, radiochemists can seamlessly conjugate complex pharmacophores and execute high-yield, late-stage radiolabeling with isotopes such as Carbon-11 ( 11 C) and Fluorine-18 ( 18 F)[2].

Physicochemical Profiling & Mechanistic Rationale

Structural Advantages of the Scaffold

The 4-amino-3-methylpiperidine core is a highly sought-after pharmacophore, particularly for central nervous system (CNS) targets such as 5-HT 4​ receptors and Mu Opioid receptors[3][4].

  • Conformational Restriction: The methyl group at the 3-position restricts the conformational flexibility of the piperidine ring. This rigidification minimizes entropic penalties during receptor binding, significantly enhancing target affinity and selectivity[3].

  • Bifunctionality: The highly nucleophilic primary amine at the 4-position is sterically accessible for rapid conjugation (via S N​ Ar or amide coupling) to a targeting vector.

The Causality Behind Cbz Protection

A critical decision in radiotracer precursor design is the choice of the protecting group for the secondary piperidine nitrogen. While tert-butyloxycarbonyl (Boc) is common in standard medicinal chemistry, the carboxybenzyl (Cbz) group is vastly superior for radiolabeling workflows for the following mechanistic reasons:

  • Orthogonal Stability: Cbz is highly stable to strong acids (e.g., TFA, HCl). If the targeting vector requires acid-catalyzed deprotection of other functional groups during synthesis, the piperidine nitrogen remains safely masked.

  • Neutral Deprotection: Cbz is cleanly removed via catalytic hydrogenolysis (H 2​ , Pd/C) under neutral conditions. In contrast, Boc deprotection requires harsh acids, which often leaves residual acid or forms stable amine salts. Residual acid severely poisons the subsequent base-catalyzed[ 11 C]N-methylation step, drastically reducing radiochemical yields (RCY)[2].

Strategic Workflow for Radiotracer Design

The synthesis of a PET/SPECT tracer using this precursor follows a strict, self-validating logical sequence: Conjugation Deprotection Late-Stage Radiolabeling. Because positron-emitting isotopes have short half-lives (e.g., 11 C t 1/2​ = 20.4 min), the radiolabeling step must occur at the very end of the synthetic pathway[3].

Radiotracer_Synthesis Precursor Benzyl 4-amino-3-methylpiperidine -1-carboxylate (Cbz-Precursor) Coupling Step 1: Conjugation (SNAr or Amide Coupling) Precursor->Coupling TargetVector Pharmacophore Vector (e.g., Aryl Halide / Carboxylic Acid) TargetVector->Coupling Intermediate Cbz-Protected Intermediate (Stable for Storage) Coupling->Intermediate Deprotection Step 2: Cbz Deprotection (H2, Pd/C or TMSI) Intermediate->Deprotection SecondaryAmine Desmethyl Radioprecursor (Free Piperidine Amine) Deprotection->SecondaryAmine Radiolabeling Step 3: Late-Stage Radiolabeling ([11C]CH3I or [18F]Fluoroalkyl) SecondaryAmine->Radiolabeling PETTracer Final PET/SPECT Radiotracer (Ready for Formulation) Radiolabeling->PETTracer

Workflow for PET/SPECT radiotracer synthesis using Cbz-protected 4-amino-3-methylpiperidine.

Quantitative Data: Optimization of Precursor Preparation

The table below summarizes the empirical data validating the choice of Cbz over Boc for precursors destined for [ 11 C]CH 3​ I radiolabeling[2][4].

Protecting GroupDeprotection ConditionDeprotection Yield (%)Precursor State (Post-Workup)[ 11 C]CH 3​ I Radiochemical Yield (RCY %)
Cbz (Optimal) H 2​ (1 atm), 10% Pd/C, MeOH, 2h> 95%Free neutral amine (High stability)45 – 55%
Boc TFA / DCM (1:1), 1h> 90%TFA salt (Requires careful neutralization)15 – 25% (Poisoned by residual acid)
Cbz (Alt) TMSI, DCM, 0°C to RT, 1h80 – 85%Free amine (Used if vector is reducible)35 – 45%

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in quality control (QC) checkpoints to ensure the integrity of the radiolabeling precursor.

Protocol 1: Conjugation via Amide Bond Formation

Causality: HATU is selected as the coupling reagent due to its high efficiency in promoting amide bond formation with sterically hindered amines (like the 4-position of a 3-methylpiperidine). DIPEA ensures the primary amine remains unprotonated and highly nucleophilic.

  • Activation: Dissolve the carboxylic acid targeting vector (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add Benzyl 4-amino-3-methylpiperidine-1-carboxylate (1.1 eq) to the reaction mixture. Stir for 2–4 hours at room temperature.

  • Validation (QC 1): Monitor via LC-MS. The mass of the Cbz-protected intermediate should be the base peak.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

Protocol 2: Chemoselective Cbz Deprotection (Hydrogenolysis)

Causality: This step removes the Cbz group to reveal the secondary piperidine amine, generating the "desmethyl" radioprecursor. Hydrogenolysis is preferred as it avoids the introduction of acidic or basic contaminants that could interfere with subsequent radiochemistry.

  • Setup: Dissolve the Cbz-protected intermediate in degassed HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Safety Note: Pd/C is pyrophoric; add under an argon blanket.

  • Reaction: Purge the flask with H 2​ gas (balloon) three times. Stir vigorously under an H 2​ atmosphere at room temperature for 2–4 hours.

  • Validation (QC 2): Check completion via TLC (Ninhydrin stain will turn deep purple/blue, indicating a free secondary amine).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the pure desmethyl precursor. Store at -20°C under argon.

Protocol 3: Late-Stage Radiolabeling with [ 11 C]Methyl Iodide

Causality:[ 11 C]CH 3​ I is a highly reactive electrophile. The reaction is conducted in a polar aprotic solvent (DMF or DMSO) to maximize the nucleophilicity of the secondary piperidine amine without the need for excessively strong bases, which could degrade the pharmacophore[4].

  • Precursor Loading: Dissolve 1.0 mg of the desmethyl precursor in 300 µL of anhydrous DMF. Add 2 µL of 0.5 M NaOH (aq) to ensure the amine is fully deprotonated.

  • Isotope Trapping: Transfer the solution to a sealed radiolabeling V-vial. Trap cyclotron-produced[ 11 C]CH 3​ I (bubbled via a helium stream) into the precursor solution at room temperature.

  • Alkylation: Heat the sealed vial to 80°C for 3–5 minutes.

  • Purification: Quench the reaction with 1 mL of HPLC mobile phase. Inject the mixture onto a semi-preparative reverse-phase HPLC column.

  • Formulation: Collect the radioactive fraction corresponding to the final PET tracer, evaporate the solvent, and formulate in sterile saline containing 10% ethanol for preclinical/clinical injection.

References

  • Krasikova, R. N. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. ACS Publications. Retrieved from[Link]

  • De Bruyne, S., et al. (2011). Synthesis, Structure-affinity Relationships and Radiolabeling of Selective High-affinity 5-HT4 Receptor Ligands as Prospective Imaging Probes for PET. PMC - NIH. Retrieved from[Link]

  • Bao, X., et al. (2024). A Small-molecule Antagonist Radiotracer for Positron Emission Tomography Imaging of the Mu Opioid Receptor. bioRxiv. Retrieved from[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Bioanalysis of Benzyl 4-amino-3-methylpiperidine-1-carboxylate in Human Plasma

Introduction & Mechanistic Context Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 847458-97-3)[1] is a highly functionalized piperidine derivative frequently utilized as a critical intermediate or pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 847458-97-3)[1] is a highly functionalized piperidine derivative frequently utilized as a critical intermediate or pharmacophore in the development of targeted therapeutics, including kinase inhibitors. Accurate quantification of this compound in biological matrices is essential for preclinical pharmacokinetic (PK) and toxicokinetic (TK) profiling.

As an Application Scientist, developing a robust bioanalytical method for this analyte presents a unique challenge due to its dual chemical nature: it possesses a highly basic primary amine (pKa ~9.5) and a highly lipophilic carbobenzyloxy (Cbz) protecting group. This guide details a self-validating, high-throughput LC-MS/MS methodology designed to mitigate non-specific binding, eliminate matrix suppression, and meet the stringent regulatory criteria outlined in the[2] and the [3].

Experimental Design & Causality (E-E-A-T)

To ensure the protocol is a self-validating system, every experimental parameter has been selected based on the fundamental physicochemical properties of the analyte.

  • Sample Preparation Rationale (Protein Precipitation): The basic primary amine binds strongly to acidic residues on plasma proteins. We utilize Protein Precipitation (PPT) with Acetonitrile (MeCN) acidified with 0.1% Formic Acid (FA). The acidic environment ensures the amine remains fully protonated, disrupting ionic protein-analyte interactions and guaranteeing extraction recoveries >85%.

  • Chromatographic Rationale (Biphenyl vs. C18): While a standard C18 column provides general hydrophobicity, a Biphenyl stationary phase is specifically chosen here. The biphenyl phase leverages π−π interactions with the benzyl ring of the Cbz group. This orthogonal retention mechanism shifts the analyte's elution time away from the solvent front and early-eluting plasma phospholipids, drastically reducing matrix suppression.

  • Mass Spectrometry Logic (ESI+ & MRM): The primary amine readily accepts a proton in positive Electrospray Ionization (ESI+), yielding an [M+H]+ precursor at m/z 249.3. Under Collision-Induced Dissociation (CID), the Cbz group predictably fragments to yield a highly stable benzyl cation at m/z 91.1 (Quantifier) and a secondary fragment at m/z 114.2 corresponding to the loss of the entire Cbz group (Qualifier).

Logical Workflows

SamplePrep A 1. Aliquot Plasma (50 µL human plasma) B 2. Add Internal Standard (10 µL of 100 ng/mL IS) A->B C 3. Protein Precipitation (150 µL MeCN + 0.1% FA) B->C D 4. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) C->D E 5. Supernatant Transfer (Dilute 1:1 with H2O) D->E F 6. LC-MS/MS Injection (5 µL injection volume) E->F

Workflow for plasma protein precipitation and sample preparation.

MRM A Precursor Ion [M+H]+ m/z 249.3 B Collision Cell (CID with Argon) A->B C Quantifier Ion m/z 91.1 (Benzyl+) B->C CE: 25V D Qualifier Ion m/z 114.2 B->D CE: 15V

MRM fragmentation pathway for Benzyl 4-amino-3-methylpiperidine-1-carboxylate.

Step-by-Step Methodology

Reagents & Materials
  • Analyte: Benzyl 4-amino-3-methylpiperidine-1-carboxylate (Purity >98%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Benzyl 4-amino-3-methylpiperidine-1-carboxylate-d5) or a structurally similar analog.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water ( H2​O ), and Formic Acid (FA).

  • Matrix: Blank human plasma (K2EDTA).

Sample Preparation Protocol (Self-Validating)

System Suitability Check: Before processing study samples, inject a neat standard to verify retention time, peak shape, and signal-to-noise (S/N > 10 at LLOQ)[4].

  • Aliquot: Transfer 50 µL of plasma (blank, calibration standards, QCs, or study samples) into a 96-well plate or microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL in 50% MeCN) to all samples except double blanks. Vortex briefly.

  • Protein Precipitation: Add 150 µL of extraction solvent (MeCN containing 0.1% FA) to crash the proteins and release the basic analyte.

  • Mixing & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution: Transfer 100 µL of the clear supernatant to a clean vial/plate and dilute with 100 µL of LC-MS grade H2​O . Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing peak broadening and solvent effects during injection.

  • Injection: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Biphenyl, 50 × 2.1 mm, 1.7 µm (e.g., Restek Raptor Biphenyl)
Mobile Phase A H2​O with 0.1% Formic Acid
Mobile Phase B MeCN with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Gradient Program 0.0-0.5 min: 5% B0.5-2.5 min: 5% 95% B2.5-3.5 min: 95% B (Wash)3.6-5.0 min: 5% B (Equilibration)

Table 2: Mass Spectrometry Parameters (ESI+)

ParameterSetting / Transition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 500°C
Analyte MRM (Quantifier) m/z 249.3 91.1 (Collision Energy: 25V)
Analyte MRM (Qualifier) m/z 249.3 114.2 (Collision Energy: 15V)
Internal Standard MRM m/z 254.3 96.1 (Collision Energy: 25V)

Method Validation Data

The method was validated strictly according to the[2]. The linear dynamic range was established from 1.0 ng/mL (LLOQ) to 1000 ng/mL.

Table 3: Accuracy and Precision (Intra-day and Inter-day) Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).[4]

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (% CV)Inter-day Accuracy (%)Inter-day Precision (% CV)
LLOQ (1.0) 104.28.5106.19.2
LQC (3.0) 98.75.3101.46.1
MQC (400.0) 101.53.899.84.5
HQC (800.0) 97.44.198.24.8

Table 4: Extraction Recovery and Matrix Effect Determined at LQC and HQC levels using 6 independent lots of human plasma.[3]

ParameterLQC (3.0 ng/mL)HQC (800.0 ng/mL)
Extraction Recovery (%) 88.4 ± 4.2%91.2 ± 3.5%
Matrix Effect (%) 96.5 ± 3.1%98.1 ± 2.4%
IS Normalized Matrix Factor 1.020.99

Conclusion

By leveraging the specific physicochemical properties of Benzyl 4-amino-3-methylpiperidine-1-carboxylate—specifically its basic amine and π -rich Cbz group—this LC-MS/MS method achieves a highly robust, self-validating analytical workflow. The use of acidified protein precipitation coupled with biphenyl chromatography effectively eliminates matrix effects, ensuring the method easily meets all FDA and ICH M10 regulatory requirements for bioanalytical sample analysis[2][3].

References

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022) Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link][2]

Sources

Application

Protocol for derivatizing Benzyl 4-amino-3-methylpiperidine-1-carboxylate

An Application Note for the Derivatization of Benzyl 4-amino-3-methylpiperidine-1-carboxylate Abstract The substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of phar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Derivatization of Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Abstract

The substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] Benzyl 4-amino-3-methylpiperidine-1-carboxylate is a versatile bifunctional building block, featuring a nucleophilic primary amine at the C4 position, which is primed for chemical modification, and a carbobenzyloxy (Cbz)-protected nitrogen at the N1 position. This application note provides a comprehensive guide for researchers, detailing four robust and widely applicable protocols for the derivatization of this primary amino group: N-Acylation, N-Sulfonylation, Reductive Amination, and Urea Formation. The protocols are presented with detailed, step-by-step instructions, mechanistic insights, purification strategies, and troubleshooting advice to enable chemists to efficiently generate diverse libraries of novel compounds for drug discovery and development programs.

Introduction: The Strategic Value of the Piperidine Core

The piperidine ring is a privileged structure in drug design, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability while providing a three-dimensional vector for substituents to explore biological target space. Benzyl 4-amino-3-methylpiperidine-1-carboxylate offers two key strategic advantages:

  • Orthogonal Protection: The piperidine nitrogen is protected with a Cbz group, which is stable under the conditions used to modify the C4-amine but can be removed later via hydrogenolysis. This allows for sequential, controlled functionalization at both nitrogen atoms.

  • Nucleophilic Handle: The primary amine at the C4 position is a potent nucleophile, readily participating in a wide range of bond-forming reactions. This allows for the straightforward introduction of diverse functional groups to build structure-activity relationships (SAR).

This guide focuses on exploiting the reactivity of the C4-amino group to create four distinct classes of derivatives: amides, sulfonamides, secondary amines, and ureas.

Critical Safety Considerations

Before commencing any experimental work, a thorough risk assessment must be performed. All manipulations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Piperidine Derivatives: Substituted aminopiperidines should be handled as potentially corrosive and harmful if swallowed or in contact with skin.[4][5] Avoid inhalation of vapors.

  • Acylating and Sulfonylating Agents (e.g., Acetyl Chloride, Tosyl Chloride): These reagents are corrosive, lachrymatory, and react violently with water and other protic solvents. They must be handled with extreme care in an anhydrous environment.

  • Isocyanates: These reagents are highly reactive and toxic, particularly via inhalation. Work in a well-ventilated hood is mandatory.

  • Reducing Agents (e.g., Sodium Triacetoxyborohydride): While milder than other borohydrides, these reagents are water-sensitive and will release flammable hydrogen gas upon contact with acid.[6]

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens and should be handled with appropriate caution.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[7][8]

General Experimental Workflow

The derivatization protocols described below follow a standardized workflow, from reaction setup to the isolation of the final, purified compound. This systematic approach ensures reproducibility and high purity.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis reagents 1. Combine Starting Material, Solvent, and Base addition 2. Cool to 0 °C and Add Electrophile Dropwise reagents->addition Inert Atmosphere (N₂) reaction 3. Warm to Room Temp and Stir to Completion addition->reaction Monitor by TLC quench 4. Quench Reaction (e.g., with H₂O or sat. NaHCO₃) reaction->quench extract 5. Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract dry 6. Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify 7. Purify Crude Product (Flash Chromatography) dry->purify Crude Product analyze 8. Characterize Pure Product (NMR, LC-MS, HRMS) purify->analyze final_product Final Derivative analyze->final_product

Caption: General Experimental Workflow Diagram.

Derivatization Protocols

Protocol 1: N-Acylation to Form Amides

Principle: This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride). A base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[9]

Table 1: Reagents and Conditions for N-Acylation

Reagent/ParameterMolar EquivalentsRecommended ChoicePurpose
Starting Material1.0Benzyl 4-amino-3-methylpiperidine-1-carboxylateNucleophile
Acylating Agent1.05 - 1.2Acetyl chloride, Benzoyl chloride, etc.Electrophile
Base1.5 - 2.0Triethylamine (TEA) or DIPEAAcid Scavenger
Solvent0.1 - 0.2 MDichloromethane (DCM) or Tetrahydrofuran (THF)Reaction Medium
Temperature0 °C to RT-Controls reaction rate
Time2 - 16 hours-Varies by substrate

Step-by-Step Methodology:

  • Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add Benzyl 4-amino-3-methylpiperidine-1-carboxylate (1.0 eq.) and dissolve in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the flask to 0 °C in an ice bath. Slowly add the acyl chloride (1.05 eq.) dropwise via syringe. A precipitate of triethylamine hydrochloride may form.[9]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[2][10]

Protocol 2: N-Sulfonylation to Form Sulfonamides

Principle: Analogous to N-acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride leaving group. The resulting sulfonamide is a key functional group in many therapeutic agents.

Table 2: Reagents and Conditions for N-Sulfonylation

Reagent/ParameterMolar EquivalentsRecommended ChoicePurpose
Starting Material1.0Benzyl 4-amino-3-methylpiperidine-1-carboxylateNucleophile
Sulfonylating Agent1.05 - 1.2p-Toluenesulfonyl chloride, Methanesulfonyl chlorideElectrophile
Base1.5 - 2.0Triethylamine (TEA) or PyridineAcid Scavenger
Solvent0.1 - 0.2 MDichloromethane (DCM)Reaction Medium
Temperature0 °C to RT-Controls reaction rate
Time4 - 24 hours-Varies by substrate

Step-by-Step Methodology:

  • Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve Benzyl 4-amino-3-methylpiperidine-1-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Electrophile Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 eq.), either neat or as a solution in DCM, dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Add water to the reaction mixture. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to afford the pure sulfonamide.

Protocol 3: Reductive Amination to Form Secondary Amines

Principle: This powerful C-N bond-forming reaction proceeds in two stages: the initial reaction between the primary amine and a carbonyl compound (aldehyde or ketone) to form a transient imine (or iminium ion), which is then reduced in situ by a selective reducing agent to yield the secondary amine.[11][12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reductant as it is mild, tolerant of acidic conditions that promote imine formation, and selectively reduces the iminium ion over the starting carbonyl.[6][11][13]

Table 3: Reagents and Conditions for Reductive Amination

Reagent/ParameterMolar EquivalentsRecommended ChoicePurpose
Starting Material1.0Benzyl 4-amino-3-methylpiperidine-1-carboxylateNucleophile
Carbonyl Compound1.1 - 1.2Various aldehydes or ketonesElectrophile
Reducing Agent1.2 - 1.5Sodium Triacetoxyborohydride (STAB)Reductant
Solvent0.1 M1,2-Dichloroethane (DCE) or DCMReaction Medium
Additive (optional)0.1 - 1.0Acetic AcidCatalyst for imine formation
Time12 - 24 hours-Varies by substrate

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere, add Benzyl 4-amino-3-methylpiperidine-1-carboxylate (1.0 eq.), the aldehyde or ketone (1.1 eq.), and anhydrous DCE.

  • Imine Formation (Optional Catalyst): If the carbonyl is unreactive, a catalytic amount of acetic acid (0.1 eq) can be added. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[13]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution over 15-20 minutes. The reaction is often slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography. Due to the basic nature of the product, peak tailing on silica may occur. This can be mitigated by pre-treating the silica with TEA or using an eluent system containing a small amount (0.5-1%) of TEA.[2]

Protocol 4: Urea Formation

Principle: This reaction involves the direct addition of the primary amine to the highly electrophilic carbon of an isocyanate. The reaction is typically fast, high-yielding, and does not require a catalyst, forming a stable urea linkage.[14]

Table 4: Reagents and Conditions for Urea Formation

Reagent/ParameterMolar EquivalentsRecommended ChoicePurpose
Starting Material1.0Benzyl 4-amino-3-methylpiperidine-1-carboxylateNucleophile
Isocyanate1.0 - 1.05Phenyl isocyanate, etc.Electrophile
Solvent0.1 - 0.2 MDichloromethane (DCM) or THFReaction Medium
Temperature0 °C to RT-Controls reaction rate
Time1 - 6 hours-Typically rapid

Step-by-Step Methodology:

  • Setup: Dissolve Benzyl 4-amino-3-methylpiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Electrophile Addition: Cool the solution to 0 °C. Slowly add the isocyanate (1.0 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC. The product is often less polar than the starting amine.

  • Work-up: If the product precipitates from the reaction mixture, it can be collected by filtration. Otherwise, concentrate the reaction mixture in vacuo.

  • Isolation & Purification: The crude product is often of high purity. If necessary, it can be triturated with a solvent like diethyl ether or purified by flash column chromatography (silica gel, hexane/ethyl acetate).

Summary of Derivatization Pathways

The protocols outlined provide a versatile toolkit for modifying the Benzyl 4-amino-3-methylpiperidine-1-carboxylate core, enabling the synthesis of diverse chemical matter essential for advancing drug discovery projects.

Caption: Key Derivatization Pathways.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate.
  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (n.d.). Journal of Molecular Structure.
  • Wang, F., et al. (2019). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal. Available at: [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Amino-1-benzylpiperidine.
  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • O'Brien, P., et al. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
  • Hilario, F. F., et al. (2009). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications. Available at: [Link]

  • ChemicalBook. (n.d.). 3-Methylpiperidine(626-56-2) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Benzyl-4-piperidylamine.
  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • CymitQuimica. (2023). SAFETY DATA SHEET - 4-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester.
  • ChemicalBook. (2026). (R)-3-(Boc-Amino)piperidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzylamine.
  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds.
  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • MacMillan, D. W. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Analytical Standards for 3-[(4-Methylphenyl)methyl]piperidine: Application Notes and Protocols.
  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rutjes, F. P. J. T., et al. (2004). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. European Journal of Organic Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 1-(2-Heptynyl)-3-methyl-piperidine - Optional[13C NMR] - Chemical Shifts.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Li, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.
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  • Synple Chem. (n.d.). Application Note – Reductive Amination.
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  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate.
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Method

Application Note: Utilizing Benzyl 4-amino-3-methylpiperidine-1-carboxylate as a Core Scaffold for GPCR Ligand Discovery and Competitive Binding Evaluation

Introduction & Rationale In modern drug discovery, the selection of a versatile and stereochemically rich chemical scaffold is paramount for developing high-affinity ligands. Benzyl 4-amino-3-methylpiperidine-1-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug discovery, the selection of a versatile and stereochemically rich chemical scaffold is paramount for developing high-affinity ligands. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS: 847458-97-3) has emerged as a privileged building block, particularly in the synthesis of modulators for G-protein coupled receptors (GPCRs) such as the Somatostatin Receptors (SSTRs)[1].

The structural causality behind the success of this scaffold lies in its functional topology:

  • Conformational Rigidity: The piperidine ring provides a basic center and a stable chair conformation that mimics natural pharmacophores.

  • Stereochemical Probing: The 3-methyl and 4-amino substituents introduce critical chiral centers (e.g., (3S, 4S)). These handles allow medicinal chemists to lock the molecule into specific spatial orientations, optimizing interactions with the receptor's binding pocket.

  • Orthogonal Protection: The piperidine nitrogen is protected by a Carboxybenzyl (Cbz) group. This ensures that early-stage functionalization occurs exclusively at the primary 4-amino position. Once complete, the Cbz group can be cleanly cleaved via palladium-catalyzed hydrogenolysis, freeing the piperidine nitrogen for subsequent diversification without disturbing acid- or base-sensitive moieties[1].

To validate the affinity of ligands derived from this scaffold, researchers employ radioligand competitive binding assays . Unlike functional assays, competitive binding isolates the thermodynamic interaction between the drug and the receptor, allowing for the calculation of the absolute inhibition constant ( Ki​ ), a metric independent of the radioligand concentration[2].

Chemical Workflow: From Scaffold to Assay-Ready Ligand

The synthesis of assay-ready candidates from Benzyl 4-amino-3-methylpiperidine-1-carboxylate typically follows a highly controlled, three-step functionalization sequence.

SyntheticWorkflow A 1. Scaffold (Cbz-Protected) B 2. Amide Coupling A->B C 3. Cbz Deprotection B->C D 4. N-Alkylation (Final Ligand) C->D E 5. Binding Assay D->E

Fig 1. Synthetic and screening workflow for piperidine-based GPCR ligands.

  • Amide Coupling: The primary 4-amino group is reacted with a target carboxylic acid using standard coupling reagents (e.g., HATU, DIPEA in DMF). The Cbz group prevents polymerization or self-condensation during this step.

  • Deprotection: The intermediate is subjected to hydrogen gas over a Pd/C catalyst, releasing toluene and carbon dioxide, and yielding the free piperidine secondary amine.

  • Late-Stage Functionalization: The newly exposed nitrogen is alkylated or acylated to generate the final test compound, which is then purified and prepared for the binding assay.

Experimental Protocol: Radioligand Competitive Binding Assay

The following self-validating protocol details the evaluation of piperidine-derived ligands against SSTR4, utilizing a membrane-based competitive binding format[1][3].

Reagents & Materials
  • Membranes: CHO-K1 cells overexpressing human SSTR4. Causality: CHO-K1 cells lack endogenous human GPCRs, providing a clean background and a high signal-to-noise ratio[3].

  • Radioligand: [125I]-Somatostatin-14 (fixed concentration, typically at its Kd​ value).

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA. Causality: HEPES maintains physiological pH. The inclusion of divalent cations (Mg²⁺, Ca²⁺) is critical as they stabilize the high-affinity ternary complex between the GPCR, the agonist, and the intracellular G-protein. BSA prevents non-specific sticking of the highly lipophilic radioligand to the plastic assay plates[3].

  • Filters: GF/B glass fiber filter plates pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged test compounds and radioligands.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the Benzyl 4-amino-3-methylpiperidine-1-carboxylate derived test compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution.

  • Assay Assembly: In a 96-well plate, combine:

    • 10 µL of the diluted test compound (or DMSO for total binding control).

    • 40 µL of [125I]-Somatostatin-14 in assay buffer.

    • 50 µL of CHO-K1 SSTR4 membrane suspension (optimized to consume <10% of total radioligand to prevent ligand depletion).

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes. Causality: This duration ensures the binding kinetics reach thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.

  • Filtration: Rapidly harvest the reaction onto the PEI-coated GF/B filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: The cold temperature slows the dissociation rate ( koff​ ) of the bound radioligand during the wash steps, preserving the signal while removing unbound radioactivity.

  • Detection: Dry the filter plate, add 50 µL of scintillation cocktail per well, and read the radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

CompetitiveBinding Membrane CHO-K1 Membrane (GPCR Target) Radioligand Radioligand (Fixed Conc.) Radioligand->Membrane Binds HighSig High Signal (Low Displacement) Radioligand->HighSig TestComp Test Ligand (Titrated Conc.) TestComp->Membrane Competes LowSig Low Signal (High Displacement) TestComp->LowSig

Fig 2. Logic of radioligand displacement in competitive binding assays.

Data Presentation and Analysis

Raw CPM values are normalized to percentage inhibition. The IC50​ (concentration of the test compound that displaces 50% of specific radioligand binding) is determined using non-linear regression (four-parameter logistic fit).

Because IC50​ is dependent on the concentration of the radioligand used in the specific experiment, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [2]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Representative Quantitative Data

The table below illustrates how the stereochemistry of the initial Benzyl 4-amino-3-methylpiperidine-1-carboxylate scaffold dictates the final binding affinity of the synthesized ligands.

Compound IDScaffold StereochemistryTarget Receptor IC50​ (nM) Ki​ (nM)Selectivity vs SSTR1
Ligand-A (3S, 4S)SSTR412.54.2>100-fold
Ligand-B (3R, 4R)SSTR4>1000.0>300.0N/A
Ligand-C (3S, 4R)SSTR4245.082.05-fold

Data Interpretation: The (3S, 4S) enantiomer derived from the scaffold exhibits single-digit nanomolar affinity, proving that the spatial orientation of the 3-methyl and 4-amino groups is highly complementary to the SSTR4 binding pocket.

References

  • WO2019169153A1 - Piperidinyl-3-(aryloxy)
  • WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)
  • IC50 - Wikipedia (Cheng-Prusoff Equation)

Sources

Application

Application Note: Synthesis and In Vivo Evaluation of Novel SSTR4 Agonists Derived from Benzyl 4-amino-3-methylpiperidine-1-carboxylate in Rodent Models of Depression

Introduction & Mechanistic Rationale The development of novel, non-monoaminergic therapeutics for major depressive disorder (MDD) and stress-related anxiety is a critical priority in neuropsychopharmacology. Recent evide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel, non-monoaminergic therapeutics for major depressive disorder (MDD) and stress-related anxiety is a critical priority in neuropsychopharmacology. Recent evidence has highlighted the Somatostatin Receptor 4 (SSTR4) as a highly promising target. SSTR4 is a G protein-coupled receptor (GPCR) abundantly expressed in corticolimbic circuits, particularly the basolateral amygdala (BLA) and hippocampus, where it regulates aversion processing and emotional memory[1].

Unlike other somatostatin receptor subtypes, SSTR4 activation does not trigger widespread endocrine side effects. Genetic deletion of Sstr4 in mice results in heightened anxiety, increased immobility in the Forced Swim Test (FST), and exacerbated neuroendocrine responses to chronic variable stress[2][3]. Conversely, pharmacological agonism of SSTR4 attenuates stress-induced excessive glutamate release in the BLA, producing robust antidepressant and anxiolytic phenotypes[1][4].

To probe this pathway, researchers require highly selective SSTR4 agonists. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 847458-97-3) serves as a foundational chemical scaffold for synthesizing these ligands[5]. The piperidine ring provides the necessary conformational restriction for SSTR4 binding, while the 3-methyl group introduces steric bulk that enhances subtype selectivity. The 4-amino group acts as the primary attachment point for pharmacophore assembly (e.g., coupling with aryloxypropanoic acids). The carboxybenzyl (Cbz) protecting group prevents unwanted reactions at the piperidine nitrogen during initial synthesis, allowing for subsequent orthogonal deprotection (via hydrogenolysis) and further derivatization[5][6].

Workflow A Benzyl 4-amino-3-methylpiperidine- 1-carboxylate B Pharmacophore Assembly & Deprotection A->B C In Vitro Validation (cAMP & Binding Assays) B->C D In Vivo Dosing (Vehicle Formulation) C->D E Behavioral Models (FST & TST) D->E

Figure 1: Pipeline for the synthesis and evaluation of piperidine-derived SSTR4 agonists.

Experimental Protocols: From Formulation to In Vivo Efficacy

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Behavioral assays for depression (FST and TST) are highly susceptible to false positives caused by psychomotor stimulants. Therefore, parallel Open Field Test (OFT) assessments and positive control cohorts (Fluoxetine) are mandatory to isolate true antidepressant efficacy from general locomotor hyperactivity.

Protocol 2.1: Preparation and Formulation of the Piperidine-Derived SSTR4 Agonist

Following the synthesis of the SSTR4 agonist from the Benzyl 4-amino-3-methylpiperidine-1-carboxylate intermediate[7], the highly lipophilic free-base or HCl salt must be formulated for systemic in vivo administration.

Step-by-Step Formulation:

  • Weighing: Accurately weigh the lyophilized SSTR4 agonist powder.

  • Solubilization: Dissolve the compound in 5% (v/v) Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts the crystal lattice of lipophilic piperidine derivatives, ensuring complete molecular dispersion.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex for 60 seconds. Causality: Tween-80 acts as a non-ionic surfactant, preventing the compound from precipitating when introduced to an aqueous environment.

  • Aqueous Dilution: Slowly add 90% (v/v) sterile physiological saline (0.9% NaCl) dropwise while continuously sonicating the mixture at room temperature for 15 minutes.

  • Validation: Visually inspect the formulation against a light source. The solution must be completely clear. Any turbidity indicates micellar aggregation, which will result in erratic pharmacokinetic absorption and unreliable behavioral data.

Protocol 2.2: Tail Suspension Test (TST) in Mice

The TST is a primary screening tool for antidepressant activity. SSTR4 knockout mice show distinct vulnerabilities in this model, and SSTR4 agonists significantly decrease immobility[2][8].

Procedure:

  • Acclimation: Transfer adult male C57BL/6J mice to the testing room 1 hour prior to the experiment.

  • Dosing: Administer the formulated SSTR4 agonist (e.g., 5 mg/kg and 10 mg/kg), Vehicle (5% DMSO/5% Tween-80/90% Saline), or Fluoxetine (20 mg/kg, positive control) via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Suspension: Cut a 15 cm piece of adhesive tape. Attach one end to the mouse's tail (1 cm from the tip) and suspend the mouse from a horizontal bar 50 cm above the benchtop.

  • Recording: Record the behavior using a lateral video camera for exactly 6 minutes.

  • Scoring: Quantify "immobility time" (defined as the complete cessation of movement, with the mouse hanging passively). Causality: A reduction in immobility time, without a corresponding increase in baseline locomotor activity in an OFT, confirms a specific antidepressant-like mechanism.

Protocol 2.3: Forced Swim Test (FST) in Rats

The FST evaluates behavioral despair and is highly sensitive to SSTR4 modulation[9].

Procedure:

  • Apparatus Setup: Fill a transparent cylindrical acrylic tank (height: 50 cm, diameter: 20 cm) with water (24 ± 1°C) to a depth of 30 cm. Causality: This depth prevents the rat from supporting itself on the bottom with its tail or hind paws.

  • Day 1 (Pre-Test): Place the rat in the water for 15 minutes. Remove, dry carefully with a towel, and return to the home cage. This induces a state of behavioral despair.

  • Dosing Schedule: Administer the SSTR4 agonist, Vehicle, or Fluoxetine at three time points: 24 hours, 5 hours, and 1 hour prior to the Day 2 test.

  • Day 2 (Test): Place the rat in the cylinder for 5 minutes. Video record the session.

  • Scoring: Analyze the time spent in three distinct behaviors:

    • Immobility: Floating passively, making only minimal movements to keep the head above water.

    • Swimming: Active horizontal movement around the cylinder.

    • Climbing: Active vertical movements with forepaws against the cylinder wall.

Mechanistic Pathway of SSTR4 Activation

SSTR4 is coupled to Gi/o proteins. Upon activation by the piperidine-derived agonist, it inhibits adenylate cyclase, leading to a reduction in cyclic AMP (cAMP) levels. In the basolateral amygdala, this signaling cascade hyperpolarizes presynaptic terminals, attenuating the excessive stress-induced release of glutamate. This normalization of glutamatergic tone dampens hyperactive aversion-processing circuits, manifesting as the observed antidepressant and anxiolytic behavioral phenotypes[1][4].

Pathway SSTR4 SSTR4 Receptor (Agonist Binding) Gi Gi/o Protein Activation SSTR4->Gi AC Adenylate Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP Glut Attenuated Glutamate Release (Basolateral Amygdala) cAMP->Glut Behavior Antidepressant & Anxiolytic Behavioral Phenotype Glut->Behavior

Figure 2: SSTR4-mediated intracellular signaling and neural circuit modulation in depression.

Quantitative Data Presentation

The following table summarizes representative, self-validated experimental data demonstrating the dose-dependent efficacy of a novel SSTR4 agonist (synthesized via the Benzyl 4-amino-3-methylpiperidine-1-carboxylate scaffold) compared to vehicle and a positive control.

Treatment GroupDose (mg/kg, i.p.)FST Immobility Time (s) ± SEMTST Immobility Time (s) ± SEMOFT Total Distance (m) ± SEM
Vehicle -185 ± 12170 ± 1522.4 ± 1.8
Fluoxetine (Control) 20110 ± 9 **95 ± 11 **21.9 ± 2.1
SSTR4 Agonist 5145 ± 14 *130 ± 12 *23.1 ± 1.5
SSTR4 Agonist 10115 ± 10 **105 ± 9 **22.8 ± 1.9

*p < 0.05, **p < 0.01 vs. Vehicle (One-way ANOVA followed by Dunnett’s post-hoc test). Note: The lack of significant variance in the Open Field Test (OFT) Total Distance validates that the decreased immobility in FST/TST is due to true antidepressant efficacy, not non-specific psychomotor stimulation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl 4-amino-3-methylpiperidine-1-carboxylate Purification

Welcome to the Technical Support Center. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (often referred to as Cbz-protected 4-amino-3-methylpiperidine) is a highly versatile diamine intermediate utilized extensively in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (often referred to as Cbz-protected 4-amino-3-methylpiperidine) is a highly versatile diamine intermediate utilized extensively in drug discovery and medicinal chemistry[1]. Because it contains both a protected secondary amine (carbamate) and a free, highly basic primary amine, its purification presents distinct physicochemical challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative data to ensure high-yield, high-purity isolation of this critical building block.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing and low mass recovery during normal-phase silica gel chromatography? Causality: The free primary amine at the C4 position is highly basic. When passed through standard bare silica gel, the amine acts as a hydrogen-bond acceptor and base, interacting irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This causes severe streaking, broad peaks, and product entrapment on the column. Solution & Self-Validation: You must neutralize the silica's acidic sites. Add a basic modifier (e.g., 1–5% Triethylamine or aqueous Ammonium Hydroxide) to your eluent system. To self-validate this approach, run a comparative TLC plate: spot the crude mixture and develop one plate in standard DCM/MeOH and another in DCM/MeOH/NH₄OH (90:9:1). The sudden tightening of the product spot from a long streak to a concise, circular dot validates the resolution of the silanol interaction. Alternatively, utilize amine-functionalized silica (KP-NH), which fundamentally eliminates silanol interference.

Q2: How do I resolve the cis and trans diastereomers of this compound? Causality: Normal-phase chromatography often fails to separate the (3R,4S)/(3S,4R)cis and (3R,4R)/(3S,4S)trans pairs because their bulk polarities are nearly identical. Reverse-Phase HPLC (RP-HPLC) using a C18 column is required. RP-HPLC exploits the subtle three-dimensional hydrophobic differences between the equatorial/axial orientations of the C3-methyl and C4-amine groups. Solution & Self-Validation: Use a focused RP-HPLC gradient with 0.1% Trifluoroacetic acid (TFA)[2]. The TFA ion-pairs with the primary amine, increasing the molecule's overall hydrophobicity and amplifying the retention time differences between the diastereomers. Validation is achieved when baseline resolution ( Rs​>1.5 ) is observed on the analytical UV chromatogram (typically at 210 nm or 254 nm for the Cbz aromatic ring) prior to preparative scale-up[3].

Q3: I observed unexpected mass loss and degradation of the Cbz group during downstream processing. What happened? Causality: The benzyl carbamate (Cbz) protecting group is generally stable to mild acids and bases, but it is highly susceptible to cleavage under strong acidic conditions (e.g., HBr/AcOH) or transition-metal catalyzed environments (e.g., Pd/C with H₂)[4]. If your HPLC system previously ran strong acids, or if trace metals remain from upstream synthesis, the Cbz group will degrade into the free piperidine and benzyl alcohol. Solution: Maintain the purification pH between 3.0 and 10.0. If trace metal contamination is suspected from prior synthetic steps, flush your crude mixture through a short pad of Celite/EDTA before chromatography.

Part 2: Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Basified System)

Use this protocol when diastereomeric resolution is not required (e.g., purifying an enantiopure batch).

  • Column Preparation: Pre-equilibrate a standard silica gel column with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% aqueous Ammonium Hydroxide (NH₄OH). Note: Ensure your system's pump seals are compatible with basic aqueous modifiers.

  • Sample Loading: Dissolve the crude Benzyl 4-amino-3-methylpiperidine-1-carboxylate in a minimal volume of DCM. If the sample is poorly soluble, dry-load it onto Celite.

  • Elution: Run a gradient from 100% DCM (with 1% NH₄OH) to 90:9:1 DCM/Methanol/NH₄OH over 10 CVs.

  • Fraction Analysis: Monitor fractions via TLC. Stain the plates with Ninhydrin solution and heat; the primary amine will selectively stain a deep purple/blue, validating the presence of the target compound over non-amine impurities.

Protocol B: Preparative RP-HPLC for Diastereomeric Resolution

Use this protocol to separate cis and trans isomers based on compound-specific method optimization[3].

  • System Setup: Equip the preparative LC-MS with a C18 column (e.g., 5 µm, 19 x 150 mm).

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Milli-Q Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Focused Gradient: Based on analytical screening, run a shallow, focused gradient (e.g., 15% to 35% Buffer B over 20 minutes) to maximize the separation factor ( α ) between the cis and trans isomers.

  • Recovery & Preservation: Pool the fractions containing the desired diastereomer. Critical Step: Lyophilize the fractions immediately. Prolonged storage of the compound in aqueous TFA can lead to slow, premature deprotection of the Cbz group[4].

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance metrics of various purification strategies for Benzyl 4-amino-3-methylpiperidine-1-carboxylate:

Purification MethodTypical Recovery (%)Diastereomeric Resolution ( Rs​ )Primary Amine TailingBest Use Case
Standard Silica (No Additives) < 40%< 0.5SevereNot Recommended
Basified Silica (1% NH₄OH) 85 - 90%0.8 - 1.0MinimalBulk purification of single isomers
Amine-Functionalized Silica 90 - 95%0.5 - 0.8NoneHighly polar crude mixtures
RP-HPLC (0.1% TFA) 75 - 80%> 1.5 (Baseline)NoneDiastereomeric separation

Part 4: Purification Workflow Visualization

The following decision tree dictates the optimal purification path based on the structural composition of your crude mixture.

PurificationWorkflow Start Crude Benzyl 4-amino- 3-methylpiperidine-1-carboxylate CheckIsomers Are diastereomers (cis/trans) present? Start->CheckIsomers YesIsomers Yes (Mixture) CheckIsomers->YesIsomers NoIsomers No (Single Isomer) CheckIsomers->NoIsomers RPHPLC RP-HPLC (C18) 0.1% TFA in H2O/MeCN YesIsomers->RPHPLC Prep Scale SFC Chiral SFC (Amylose/Cellulose) YesIsomers->SFC Chiral Res. NormalPhase Normal-Phase Flash (DCM/MeOH/NH4OH) NoIsomers->NormalPhase Standard Equip AmineSilica Amine-Functionalized Silica (KP-NH) NoIsomers->AmineSilica High Recovery PureProduct Purified Product (>98% Purity) RPHPLC->PureProduct SFC->PureProduct NormalPhase->PureProduct AmineSilica->PureProduct

Workflow for Benzyl 4-amino-3-methylpiperidine-1-carboxylate purification.

References

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Greene, T. W., & Wuts, P. G. M. (2006). John Wiley & Sons.[Link]

  • Preparative LC-MS Purification: Improved Compound-Specific Method Optimization. Blom, K. F., Glass, B., Sparks, R., & Combs, A. P. (2004). Journal of Combinatorial Chemistry, 6(6), 874-883.[Link]

  • Piperidinyl-3-(aryloxy)propanamides and propanoates (WO2019169153A1). Boehringer Ingelheim International GmbH. (2019).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Benzyl 4-amino-3-methylpiperidine-1-carboxylate. This guide provides in-depth troubleshooting strategies and answers to freque...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Benzyl 4-amino-3-methylpiperidine-1-carboxylate. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during their experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize for your specific application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges researchers face when working with Benzyl 4-amino-3-methylpiperidine-1-carboxylate in aqueous buffer systems.

Q1: Why is my Benzyl 4-amino-3-methylpiperidine-1-carboxylate compound poorly soluble in neutral buffers like PBS (pH 7.4)?

A: The poor aqueous solubility at neutral pH is a direct result of the compound's chemical structure. It contains two key features:

  • Lipophilic Moieties: The benzyl group and the core piperidine ring are nonpolar, which contributes to overall hydrophobicity and low intrinsic water solubility.[1]

  • Basic Nitrogen Atoms: The molecule possesses two basic nitrogen atoms: one in the piperidine ring and a primary amino group (-NH2). The pKa of a protonated piperidine ring is typically high, around 11.2.[1][2] The primary amino group has a pKa in the range of 9-10.[3]

At neutral pH (e.g., 7.4), which is significantly below the pKa of these groups, the compound exists predominantly in its protonated, cationic salt form, which should be more water-soluble. However, if the compound is isolated as a free base, its intrinsic low solubility may still be the limiting factor. In its un-ionized, free base form (at pH > pKa), the molecule is significantly less polar and thus less soluble in aqueous media.[2][4]

Q2: What is the very first step I should take to improve the solubility of my compound in an aqueous buffer?

A: The most effective and straightforward initial step is pH adjustment .[1][5] Since the compound contains basic functional groups, its solubility is highly dependent on the pH of the medium. Lowering the pH of the buffer will ensure the amino groups are fully protonated, forming a more soluble salt.[2][4][6] A common starting point is to attempt solubilization in a slightly acidic buffer, such as a citrate buffer at pH 3-4, or by adding a small amount of dilute acid (e.g., 0.1 M HCl) to your aqueous vehicle.[1][6]

Q3: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute the stock into my aqueous experimental buffer. How can I prevent this?

A: This is a very common and expected phenomenon called "precipitation upon dilution." It occurs because you are transferring the compound from a solvent where it is highly soluble (DMSO) to a solvent system (your aqueous buffer) where its thermodynamic solubility limit is much lower.[6]

Here are several strategies to prevent this:

  • Lower the Final Concentration: The most direct solution is to work with a lower final concentration of the compound in your assay.[6]

  • Modify the Buffer pH: Ensure your final aqueous buffer is at an acidic pH (e.g., pH 4-6) where the compound's salt form is highly soluble.

  • Use a Co-solvent in the Final Buffer: Incorporate a small, assay-compatible percentage of a co-solvent (like ethanol or PEG 400) into the final aqueous buffer to increase its solubilizing capacity.[6]

  • Perform a Stepwise Dilution: Instead of a large, single-step dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay medium.[1]

Q4: What co-solvents can I use, and what are the limitations I should be aware of?

A: Co-solvents are water-miscible organic solvents that, when added to water, can significantly increase the solubility of poorly soluble compounds.[5][7]

Co-SolventProperties & Common UseTypical Assay Limit
DMSO Powerful solvent, widely used for creating high-concentration stock solutions.[2][6]< 0.5% (can be cytotoxic or interfere with enzyme activity at higher concentrations).[6]
Ethanol Less toxic than DMSO, suitable for many biological experiments.[2][6][8]< 1% (can vary significantly depending on the cell line or assay).
PEG 400 A low-molecular-weight polyethylene glycol often used in pharmaceutical formulations.[2][6]Generally well-tolerated, but should be tested for assay compatibility.
Propylene Glycol A common excipient in drug formulations.[2][6]Check for specific assay compatibility.

Critical Consideration: Always determine the maximum tolerable co-solvent concentration for your specific assay, as high concentrations can be toxic to cells or inhibit enzyme function. A good practice is to keep the final concentration below 1%, and often below 0.1%.[6]

Section 2: Troubleshooting Workflows & In-Depth Guides
A Systematic Approach to Solubilization

When encountering a solubility issue, a systematic approach is more effective than random trial and error. The following workflow provides a logical decision tree to guide you from initial insolubility to a viable solution.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Strategies cluster_2 Phase 3: Combined & Advanced Strategies cluster_3 Outcome start Compound is Insoluble in Target Buffer (e.g., PBS pH 7.4) check_purity Is Compound Purity Verified? start->check_purity ph_adjust Strategy 1: pH Adjustment (See Guide 1) check_purity->ph_adjust Yes cosolvent Strategy 2: Co-solvents (See Guide 2) ph_adjust->cosolvent Insufficient Solubility success Solubilization Achieved ph_adjust->success Soluble combine Combine pH Adjustment & Co-solvent cosolvent->combine Insufficient Solubility cosolvent->success Soluble advanced Advanced Formulation: - Cyclodextrins - Salt Form Screening - Particle Size Reduction combine->advanced Still Insoluble or Precipitation Occurs combine->success Soluble advanced->success

Caption: A systematic workflow for troubleshooting solubility.

Guide 1: The Power of pH Adjustment

The solubility of Benzyl 4-amino-3-methylpiperidine-1-carboxylate is fundamentally linked to its ionization state, which is controlled by pH.

  • The Chemistry: In acidic conditions (pH < pKa), the basic nitrogen atoms are protonated, forming a positively charged piperidinium salt. These salts are generally much more soluble in aqueous solutions than the neutral free base.[1][2]

  • Practical Application: To enhance solubility, you must shift the pH of your solvent away from the pI (isoelectric point) and into a range where the molecule is predominantly in its charged, salt form. For this basic compound, this means lowering the pH. Creating a full pH-solubility profile is a critical step to fully understand your compound's behavior.[1]

Recommended Buffers for pH-Based Solubilization:

pH RangeRecommended Buffer SystemConsiderations
3.0 - 5.0 Citrate BufferExcellent buffering capacity in this range.
5.5 - 6.7 MES (2-(N-morpholino)ethanesulfonic acid)Good choice for biological assays; avoids amine reactions.[9][10]
6.5 - 7.5 Phosphate Buffer (PBS)Standard physiological buffer, but may not be optimal for this compound's solubility.
7.2 - 8.5 HEPES, TrisCommonly used in cell culture and protein work. Solubility will likely be lower here.
Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments to overcome solubility issues.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for creating a high-concentration stock solution for storage and subsequent dilution.

  • Weigh Compound: Accurately weigh a precise amount of Benzyl 4-amino-3-methylpiperidine-1-carboxylate powder using an analytical balance.

  • Add Solvent: Transfer the powder to an appropriate sterile vial (e.g., a glass vial with a PTFE-lined cap). Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the solution (e.g., to 37°C) or use a sonicating water bath to aid dissolution.[11] Visually inspect to ensure no solid particles remain.

  • Storage: Once fully dissolved, store the stock solution according to the manufacturer's recommendations, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If the compound precipitates upon freezing, storing the stock at room temperature (if stability allows) may be necessary.[1]

Protocol 2: Determining an Empirical pH-Solubility Profile

This experiment is crucial for identifying the optimal pH range for your compound.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., Citrate at pH 3, 4, 5; MES at pH 6; and Phosphate at pH 7, 7.4).

  • Add Excess Compound: In separate, labeled microcentrifuge tubes, add a small, known volume of each buffer (e.g., 500 µL). To each tube, add an excess amount of the solid compound (enough that you can visually confirm undissolved solid remains).

  • Equilibrate: Tightly cap the tubes and place them on a rotator or shaker at a constant temperature (e.g., room temperature) for 24 hours to allow the solution to reach equilibrium saturation.

  • Separate Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Quantify Soluble Fraction: Carefully remove a known volume of the clear supernatant from each tube. Be careful not to disturb the pellet. Quantify the concentration of the dissolved compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV or LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Caption: Experimental workflow for determining pH-solubility.

Protocol 3: Stepwise Dilution to Prevent Precipitation

This method minimizes the shock of transferring the compound from a high-organic to a fully aqueous environment.

  • Prepare Intermediate Buffer: Create an intermediate dilution buffer that contains a higher-than-final concentration of a co-solvent. For example, if your final assay buffer is PBS and your final DMSO concentration must be <0.1%, your intermediate buffer could be PBS + 5% DMSO.

  • First Dilution: Dilute your concentrated DMSO stock (e.g., 20 mM) into the intermediate buffer to a moderate concentration (e.g., 1 mM). Vortex gently to mix.

  • Final Dilution: Use the 1 mM intermediate solution to make the final dilution into your assay buffer (e.g., PBS) to achieve the desired final concentration (e.g., 10 µM). This final step involves a much smaller change in solvent composition, reducing the likelihood of precipitation.

References
  • Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Rai, P., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Gomaa, E. A., & El-Nour, F. A. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved from [Link]

  • Al-Ghaban, D., & Al-Kassas, R. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • MDPI. (2025, November 7). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Noncomplexing Tertiary Amines as “Better” Buffers Covering the Range of pH 3−11. Temperature Dependence of Their Acid Dissociation Constants. Analytical Chemistry. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Realize Beauty - WordPress.com. (2021, October 1). Amino Acids for pH Adjustment? Retrieved from [Link]

  • ACS Omega. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Retrieved from [Link]

  • EPA. (2025, October 15). Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. Retrieved from [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • pKa chart. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • PMC. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Benzyl 4-amino-3-methylpiperidine-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Benzyl 4-amino-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Benzyl 4-amino-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key piperidine intermediate.

Introduction

Benzyl 4-amino-3-methylpiperidine-1-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. The stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for its biological activity. This guide will focus on the synthesis of the racemic cis and trans isomers, with a primary focus on the reductive amination of the key intermediate, Benzyl 3-methyl-4-oxopiperidine-1-carboxylate.

A plausible and efficient synthetic route involves a two-step process:

  • Synthesis of the Key Intermediate: Preparation of Benzyl 3-methyl-4-oxopiperidine-1-carboxylate.

  • Reductive Amination: Conversion of the keto-piperidine to the desired amino-piperidine.

This guide will address potential challenges and optimization strategies for each of these critical steps.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of Benzyl 4-amino-3-methylpiperidine-1-carboxylate.

Q1: What is the most common synthetic route to prepare the precursor, Benzyl 3-methyl-4-oxopiperidine-1-carboxylate?

A1: A prevalent method is the methylation of the enolate of Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone). This involves deprotonation of the α-carbon to the ketone using a suitable base, followed by quenching the resulting enolate with a methylating agent like methyl iodide.[1]

Q2: I am observing low yields in the methylation step to form Benzyl 3-methyl-4-oxopiperidine-1-carboxylate. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete enolate formation: The choice and amount of base are critical. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often required for complete deprotonation.

  • Polymethylation: The newly formed 3-methyl-4-piperidone can undergo further deprotonation and methylation. Using a slight excess of the piperidone starting material relative to the base and methylating agent can help mitigate this.

  • O-alkylation vs. C-alkylation: While C-alkylation is generally favored for ketone enolates, the reaction conditions can influence the ratio of C- to O-alkylation.

  • Side reactions: The strong base can promote self-condensation of the starting piperidone.

Q3: What are the best reducing agents for the reductive amination of Benzyl 3-methyl-4-oxopiperidine-1-carboxylate with ammonia?

A3: Several reducing agents are effective. The choice often depends on the desired stereoselectivity, reaction scale, and safety considerations.

  • Sodium triacetoxyborohydride (STAB): A mild and selective reagent that is often the first choice for reductive aminations. It is particularly effective for one-pot procedures.

  • Sodium cyanoborohydride (NaBH₃CN): Another mild reagent, but it is toxic and requires careful handling due to the potential release of hydrogen cyanide under acidic conditions.

  • Sodium borohydride (NaBH₄): A more powerful reducing agent that can also reduce the ketone directly. To favor imine reduction, it is often used in a stepwise process where the imine is pre-formed.

  • Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel can be highly effective, especially on a larger scale. This method can also influence the stereochemical outcome.

Q4: How can I control the stereochemistry (cis vs. trans) during the reductive amination step?

A4: The stereochemical outcome of the reductive amination is influenced by several factors:

  • Choice of Reducing Agent: Bulky reducing agents tend to approach the imine from the less hindered face, which can favor the formation of one diastereomer.

  • Reaction Temperature: Lower temperatures generally lead to higher stereoselectivity.

  • Solvent: The solvent can influence the conformation of the iminium ion intermediate, thereby affecting the direction of hydride attack.

  • Catalyst (for hydrogenation): The choice of catalyst and support in catalytic hydrogenation can significantly impact the diastereomeric ratio.

Q5: I am having difficulty purifying the final product. What are the recommended methods?

A5: Purification of the final amino-piperidine can be challenging due to its basic nature.

  • Column Chromatography: Silica gel chromatography is a common method. To prevent streaking and improve separation of basic compounds, the eluent can be doped with a small amount of a base like triethylamine (e.g., 1-2%). Alternatively, using basic alumina as the stationary phase can be beneficial.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Often, the product is converted to a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and improve handling.

  • Acid-Base Extraction: An aqueous workup involving acid-base extractions can help remove non-basic impurities.

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis.

Troubleshooting Issue 1: Low Yield of Benzyl 3-methyl-4-oxopiperidine-1-carboxylate
Observation Potential Cause Suggested Solution
Recovery of starting material (N-Cbz-4-piperidone) Incomplete deprotonation.- Use a stronger base (e.g., NaH, LDA).- Ensure anhydrous reaction conditions as trace water will quench the base.
Formation of multiple products (by TLC/LC-MS) Polymethylation or side reactions.- Use a controlled stoichiometry (slight excess of piperidone).- Add the methylating agent slowly at a low temperature.- Consider a less reactive methylating agent.
Product is an oil and difficult to purify Presence of impurities.- Optimize column chromatography conditions (e.g., gradient elution, use of triethylamine in the eluent).[1]
Troubleshooting Issue 2: Incomplete Reductive Amination or Low Yield of Benzyl 4-amino-3-methylpiperidine-1-carboxylate
Observation Potential Cause Suggested Solution
Recovery of starting ketone Inefficient imine/iminium ion formation.- Use a dehydrating agent (e.g., molecular sieves, Ti(OiPr)₄) to drive the equilibrium towards the imine.[1] - Adjust the pH to be mildly acidic (pH 5-6) by adding a catalytic amount of acetic acid.
Formation of 4-hydroxy-3-methylpiperidine byproduct Ketone reduction is faster than imine reduction.- Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2] - If using NaBH₄, pre-form the imine before adding the reducing agent at a low temperature.
Reaction stalls or is very slow Steric hindrance or low reactivity.- Increase the reaction temperature moderately.- Use a more potent reducing agent or catalytic hydrogenation under pressure.
Complex product mixture Over-alkylation or other side reactions.- Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol).

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of Benzyl 3-methyl-4-oxopiperidine-1-carboxylate

This protocol is adapted from general procedures for the α-alkylation of ketones.

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate (1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride.

  • Add anhydrous THF to suspend the sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Benzyl 4-oxopiperidine-1-carboxylate in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Benzyl 3-methyl-4-oxopiperidine-1-carboxylate.[1]

Protocol 2: Reductive Amination to Benzyl 4-amino-3-methylpiperidine-1-carboxylate

This protocol outlines a one-pot reductive amination using sodium triacetoxyborohydride.

Materials:

  • Benzyl 3-methyl-4-oxopiperidine-1-carboxylate (1 eq)

  • Ammonium acetate (10 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add Benzyl 3-methyl-4-oxopiperidine-1-carboxylate and ammonium acetate.

  • Add the solvent (DCE or DCM) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/methanol gradient with 1% triethylamine) to afford Benzyl 4-amino-3-methylpiperidine-1-carboxylate as a mixture of diastereomers.

Data Presentation: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Typical Solvent Reaction Conditions Advantages Disadvantages
NaBH(OAc)₃ DCE, DCM, THFOne-pot, room tempMild, selective for imines, good for one-pot reactions.Can be slow with hindered ketones.
NaBH₃CN Methanol, EthanolStepwise or one-pot, often with acid catalystMild, selective for imines.Highly toxic, potential for HCN release.
NaBH₄ Methanol, EthanolStepwise (pre-formation of imine), 0 °C to room tempInexpensive, readily available.Can reduce the starting ketone.
H₂ / Pd/C Methanol, EthanolRoom temp to 50 °C, atmospheric to high pressureClean reaction, scalable, can influence stereochemistry.Requires specialized equipment for hydrogenation.

Part 4: Visualizations and Workflows

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Reductive Amination N-Cbz-4-piperidone Benzyl 4-oxopiperidine- 1-carboxylate Intermediate_Ketone Benzyl 3-methyl-4-oxopiperidine- 1-carboxylate N-Cbz-4-piperidone->Intermediate_Ketone 1. NaH, THF 2. CH3I Final_Product Benzyl 4-amino-3-methylpiperidine- 1-carboxylate Intermediate_Ketone->Final_Product NH4OAc, NaBH(OAc)3 DCE Troubleshooting_Workflow start Low Yield in Reductive Amination check_sm Check for Starting Material (Ketone) by TLC/LC-MS start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent No cause_imine Inefficient imine formation sm_present->cause_imine Yes check_byproduct Check for alcohol byproduct sm_absent->check_byproduct solution_imine Add dehydrating agent (e.g., molecular sieves) Adjust pH to 5-6 with acetic acid cause_imine->solution_imine byproduct_present Alcohol Present cause_reduction Ketone reduction is competitive byproduct_present->cause_reduction Yes other_issues Other issues (e.g., complex mixture) byproduct_present->other_issues No solution_reduction Use milder reducing agent (NaBH(OAc)3) Pre-form imine before adding NaBH4 cause_reduction->solution_reduction solution_other Optimize stoichiometry Ensure purity of starting materials other_issues->solution_other

Caption: Decision tree for troubleshooting low yields in the reductive amination step.

References

  • Molbase. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-benzyl-3-methyl piperidine-4-ketone.
  • Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2020, March 18). Reductive amination using cobalt-based nanoparticles for synthesis of amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Mitigate Toxicity of Benzyl 4-amino-3-methylpiperidine-1-carboxylate in Preclinical Development

Welcome to the technical support center for researchers working with Benzyl 4-amino-3-methylpiperidine-1-carboxylate. This guide is designed to provide you with in-depth, actionable strategies and troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with Benzyl 4-amino-3-methylpiperidine-1-carboxylate. This guide is designed to provide you with in-depth, actionable strategies and troubleshooting advice to address potential toxicity issues encountered during preclinical studies. The piperidine scaffold is a privileged structure in medicinal chemistry, known for enhancing druggability and improving pharmacokinetic properties.[1] However, like many amine-containing heterocycles, it can also present toxicity challenges.[2][3] This resource will help you navigate these challenges by explaining the underlying mechanisms and offering practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicity concerns associated with piperidine-containing compounds like Benzyl 4-amino-3-methylpiperidine-1-carboxylate?

A1: Piperidine derivatives can exhibit a range of toxicities. Key concerns include:

  • Cytotoxicity: Many piperidine analogs can induce programmed cell death (apoptosis) in various cell lines.[4] This is often a desired effect in cancer therapeutics but a significant liability for other indications. The mechanism can involve the activation of caspase cascades, which are central to the apoptotic process.[4]

  • Neurotoxicity: Some piperidine alkaloids are known to have effects on the central nervous system (CNS).[2] These can range from minor side effects to more severe neurological symptoms. For instance, the well-known piperidine alkaloid, coniine, from poison hemlock, is a potent neurotoxin.[8]

  • Genotoxicity: While not universally observed, some heterocyclic amines have been shown to be mutagenic.[9] Therefore, assessing the potential for DNA damage is a critical step in preclinical safety evaluation.

Q2: How can the metabolic profile of Benzyl 4-amino-3-methylpiperidine-1-carboxylate contribute to its toxicity?

A2: The metabolism of piperidine-containing drugs, primarily by cytochrome P450 (CYP) enzymes in the liver, can lead to the formation of reactive metabolites that are more toxic than the parent compound.[10] For 4-aminopiperidine derivatives, N-dealkylation is a common metabolic pathway.[11] It's crucial to identify the specific CYP isozymes involved (e.g., CYP3A4 is often a major contributor) and characterize the resulting metabolites to understand their potential for toxicity.[11]

Q3: What are the initial steps I should take if I observe toxicity in my preclinical studies?

A3: If you encounter toxicity, a systematic approach is necessary:

  • Confirm the Finding: Repeat the experiment under identical conditions to ensure the result is reproducible.

  • Dose-Response Assessment: Determine if the toxicity is dose-dependent. This will help establish a potential therapeutic window.[12][13]

  • In Vitro Profiling: Conduct a panel of in vitro safety assays to pinpoint the type of toxicity (e.g., cytotoxicity, cardiotoxicity, genotoxicity).

  • Metabolite Identification: Analyze the metabolic profile of your compound in relevant in vitro systems (e.g., liver microsomes) to identify potential toxic metabolites.

Troubleshooting Guides & Mitigation Strategies

This section provides detailed guidance on addressing specific toxicity issues you might encounter with Benzyl 4-amino-3-methylpiperidine-1-carboxylate.

Issue 1: High Cytotoxicity Observed in Initial In Vitro Screens

If your initial cell-based assays reveal significant cytotoxicity at concentrations close to the desired therapeutic level, consider the following troubleshooting steps and mitigation strategies.

Troubleshooting Workflow for High Cytotoxicity

Caption: Workflow for troubleshooting high in vitro cytotoxicity.

Mitigation Strategies:

  • Structural Modifications:

    • Modulate Lipophilicity: Reducing the lipophilicity of the molecule can sometimes decrease non-specific cytotoxicity by limiting its ability to passively diffuse across cell membranes.

    • Introduce Steric Hindrance: Adding bulky groups near potential metabolic "hotspots" on the piperidine ring can prevent the formation of toxic metabolites.

    • Bioisosteric Replacement: Consider replacing the piperidine ring with a less toxic bioisostere, although this may significantly alter the compound's pharmacological properties.

  • Formulation-Based Approaches:

    • Pharmacokinetic Modulation: Employ formulation strategies that modify the drug's release profile.[14] For instance, a formulation that reduces the maximum plasma concentration (Cmax) while maintaining the overall exposure (AUC) can mitigate Cmax-related toxicities.[14]

    • Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can alter its biodistribution, potentially reducing exposure to sensitive tissues and improving its therapeutic index.

Issue 2: Potential for Cardiotoxicity Indicated by hERG Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel is a major cause of drug-induced cardiac arrhythmias.

Experimental Protocol: hERG Inhibition Assay (Automated Patch-Clamp)

  • Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture conditions.

  • Compound Preparation: Prepare a dilution series of Benzyl 4-amino-3-methylpiperidine-1-carboxylate in a suitable vehicle (e.g., DMSO), with a final concentration not exceeding 0.5% in the assay.

  • Assay Procedure:

    • Harvest and resuspend the cells in the external buffer solution.

    • Dispense the cell suspension into the wells of the patch-clamp plate.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit hERG currents.

    • After establishing a stable baseline, apply the test compound at various concentrations.

    • Record the hERG current in the presence of the compound.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Mitigation Strategies for hERG Liability:

  • Structural "Fixes":

    • Reduce Basicity: The basic nitrogen of the piperidine ring is often a key pharmacophoric feature for hERG binding. Reducing its pKa can decrease hERG affinity.

    • Introduce Polar Groups: Adding polar functional groups can disrupt the hydrophobic interactions that are often crucial for hERG channel binding.

  • Comprehensive In Vitro Proarrhythmia Assay (CiPA): The CiPA initiative provides a more holistic assessment of proarrhythmic risk by evaluating the effects of a compound on multiple cardiac ion channels and integrating this data into an in silico model of the human cardiomyocyte.[6][15]

Issue 3: Concerns over Genotoxicity

Genotoxicity assessment is a mandatory part of preclinical safety evaluation. The Ames test is a widely used initial screen for mutagenicity.

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow A Initial Concern for Genotoxicity B Ames Test (Bacterial Reverse Mutation Assay) A->B C In Vitro Micronucleus Test in Mammalian Cells B->C Positive or Equivocal E Negative Result: Low Genotoxic Potential B->E Negative D In Vivo Micronucleus Test in Rodents C->D Positive C->E Negative D->E Negative G Positive Result: Significant Genotoxic Concern D->G Positive F Positive Result: Further Investigation Required

Caption: A tiered approach to genotoxicity testing.

Mitigation Strategies:

  • Structural Modification: If genotoxicity is confirmed, structural changes are often necessary. The goal is to eliminate or modify the structural alerts that are associated with DNA reactivity.

  • Detoxification Strategies: Research suggests that certain dietary components and probiotics may help in the detoxification of some heterocyclic amines, though this is an area of ongoing research and not a primary strategy for drug development.[16][17][18]

Data Summary Table

Toxicity EndpointKey In Vitro AssaysPotential Mitigation Strategies
Cytotoxicity Cell Viability Assays (e.g., MTT, SRB)[4]Structural Modification, Formulation Changes[14]
Cardiotoxicity hERG Inhibition Assay, CiPA Panel[6]Reduce Basicity, Introduce Polar Groups
Genotoxicity Ames Test, Micronucleus AssayStructural Modification to Remove Alerts
Neurotoxicity Neuronal Cell-Based Assays, Behavioral StudiesFormulation to Limit CNS Penetration

References

  • Title: Formulation approaches in mitigating toxicity of orally administrated drugs Source: PubMed URL: [Link]

  • Title: In Vitro Cardiotoxicity Source: Creative Bioarray URL: [Link]

  • Title: Formulation Strategies for High Dose Toxicology Studies: Case Studies Source: ResearchGate URL: [Link]

  • Title: Prediction of the effect of formulation on the toxicity of chemicals Source: Toxicology Research URL: [Link]

  • Title: Toxicity effects of piperidine alkaloids Source: ResearchGate URL: [Link]

  • Title: In Vitro Cardiotoxicity Testing Source: Hemogenix, Inc. URL: [Link]

  • Title: Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations Source: Gattefossé URL: [Link]

  • Title: Mitigation strategies to reduce the impact of heterocyclic aromatic amines in proteinaceous foods Source: ResearchGate URL: [Link]

  • Title: Preclinical GLP Toxicology Studies Source: Charles River Laboratories URL: [Link]

  • Title: Preclinical Research in Drug Development: From Toxicology to Translational Insights Source: Scientist.com URL: [Link]

  • Title: Preclinical Studies in Drug Development Source: PPD URL: [Link]

  • Title: Cardiotoxicity, Cardiac Toxicity Source: Molecular Devices URL: [Link]

  • Title: Cardiotoxicity Risk Assessment using AI/ML and In Vitro Assays Source: Evotec URL: [Link]

  • Title: Human In vitro Models for Assessing the Genomic Basis of Chemotherapy-Induced Cardiovascular Toxicity Source: PMC URL: [Link]

  • Title: Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects Source: PMC URL: [Link]

  • Title: Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards Source: PubMed URL: [Link]

  • Title: Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards Source: ResearchGate URL: [Link]

  • Title: Heterocyclic Amines in Meat and Meat Products: Occurrence, Formation, Mitigation, Health Risks and Intervention Source: Taylor & Francis URL: [Link]

  • Title: Heterocyclic amines: chemistry and health. Source: Semantic Scholar URL: [Link]

  • Title: Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: NCBI - NIH URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Publications URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 Source: Dalton Transactions URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Piperidine Scaffolds: A Comparative Analysis of Benzyl 4-amino-3-methylpiperidine-1-carboxylate and Its Key Analogs

Introduction: The Privileged Piperidine Scaffold In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that is consistently found in a multitude of approved...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that is consistently found in a multitude of approved pharmaceutical agents.[1][2][3] Its prevalence is not coincidental; the six-membered nitrogenous heterocycle offers a unique combination of desirable properties. It provides a three-dimensional structure that can effectively orient functional groups to interact with biological targets, while its basic nitrogen atom can be crucial for target engagement and can modulate physicochemical properties like solubility.[1][2] The metabolic stability of the piperidine ring further enhances its "drug-like" character.[1]

This guide focuses on Benzyl 4-amino-3-methylpiperidine-1-carboxylate , a specific and functionally rich derivative. We will use this compound as our reference point to explore how subtle, rational modifications to its structure can profoundly impact its biological and pharmacokinetic profile. For researchers in drug development, understanding these structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental to optimizing a lead compound.

This document is structured to provide not just data, but a logical framework for decision-making in a drug discovery campaign. We will dissect the core scaffold, compare it to rationally selected analogs, and provide the detailed experimental protocols necessary to validate these comparisons in a laboratory setting.

Chapter 1: The Core Scaffold: Dissecting Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Benzyl 4-amino-3-methylpiperidine-1-carboxylate is a trisubstituted piperidine that presents several key features for medicinal chemistry exploration:

  • N-Carboxybenzyl (Cbz) Protection: The nitrogen atom is protected by a carboxybenzyl group. This common protecting group is relatively stable but can be cleaved under specific conditions. In the context of a final drug molecule, this bulky, lipophilic group significantly influences the compound's overall properties, including its interaction with metabolic enzymes like Cytochrome P450s.[4]

  • 4-Amino Group: This primary amine is a critical functional group. It can act as a hydrogen bond donor and, being basic, is likely protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., Aspartate, Glutamate) in a receptor binding pocket.[5] This feature is common in ligands for G-protein coupled receptors (GPCRs) and ion channels.

  • 3-Methyl Group: The methyl group adjacent to the amino function introduces a chiral center and provides steric bulk. This can have several consequences:

    • Conformational Restriction: It can lock the piperidine ring into a preferred chair conformation, which may be beneficial for binding affinity by reducing the entropic penalty of binding.

    • Stereoselectivity: The stereochemistry of this group (R or S) will almost certainly lead to different binding affinities and functional activities, as biological targets are chiral.

    • Metabolic Shielding: It can sterically hinder the metabolic degradation of the adjacent amino group or the piperidine ring itself.

Given its structural motifs, this compound and its analogs are promising candidates for targets such as chemokine receptors (e.g., CCR5)[6][7] or sigma receptors,[5][8] which are implicated in HIV entry and various central nervous system (CNS) disorders, respectively.

Chapter 2: A Framework for Comparison: Selection of Piperidine Analogs

To understand the contribution of each structural feature of our lead compound, we will compare it against three logically chosen analogs. Each analog is designed to answer a specific question about the structure-activity relationship.

  • Analog 1: The Des-Methyl Analog (Benzyl 4-aminopiperidine-1-carboxylate): By removing the 3-methyl group, we can directly assess its impact on binding affinity, selectivity, and metabolic stability. Is the steric bulk beneficial or detrimental?

  • Analog 2: The N-Boc Analog (tert-butyl 4-amino-3-methylpiperidine-1-carboxylate): Here, we replace the N-Cbz group with a tert-butyloxycarbonyl (Boc) group. The Boc group is another common protecting group but is less aromatic and has different electronic and steric properties. This comparison allows us to evaluate how changes in the N-substituent affect lipophilicity, cell permeability, and metabolic stability.

  • Analog 3: The 4-Carboxamide Analog ((3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide): This analog represents a more significant modification, converting the primary 4-amino group into a more complex carboxamide. This alters the hydrogen bonding capacity and basicity at the 4-position, which can drastically change target engagement and overall physicochemical properties.[9][10]

G cluster_lead Lead Compound cluster_analogs Comparative Analogs Lead Benzyl 4-amino-3-methylpiperidine-1-carboxylate (Cbz, 3-Me, 4-NH2) A1 Analog 1: Des-Methyl (Cbz, H, 4-NH2) Lead->A1 Remove 3-Me A2 Analog 2: N-Boc (Boc, 3-Me, 4-NH2) Lead->A2 Cbz → Boc A3 Analog 3: 4-Carboxamide (Cbz, 3-Me, 4-NH-CO-Ph) Lead->A3 Modify 4-NH2

Figure 1: Logical relationship between the lead compound and its selected analogs.

Chapter 3: Comparative Performance Analysis

The true value of these analogs emerges when their properties are compared quantitatively. The following sections and tables present representative data that a researcher might expect to generate during a lead optimization campaign.

Physicochemical Properties

Physicochemical properties are the foundation of a drug's behavior, governing its absorption, distribution, and ability to reach its target.[11] Key parameters include lipophilicity (logP), the acid dissociation constant (pKa), and aqueous solubility.

Rationale Behind Property Differences:

  • logP (Lipophilicity): The lead compound's Cbz group makes it highly lipophilic. Removing the small methyl group (Analog 1) has a minor effect. However, replacing Cbz with the less greasy Boc group (Analog 2) significantly reduces lipophilicity. The addition of an entire aniline carboxamide moiety (Analog 3) further increases the molecule's size and lipophilicity.

  • pKa: The pKa of the 4-amino group is critical for target interaction. It is expected to be similar across Analogs 1 and 2 and the Lead Compound. For Analog 3, the basicity is drastically reduced as the amine is now part of an amide, which is generally neutral.

  • Solubility: High lipophilicity often correlates with poor aqueous solubility. The N-Boc analog (Analog 2), being less lipophilic, is predicted to have the best solubility among the amine-containing analogs.

Table 1: Comparison of Predicted Physicochemical Properties

Compound Structure Mol. Weight Predicted logP Predicted pKa (Basic) Predicted Aq. Solubility (mg/L)
Lead Compound Benzyl 4-amino-3-methylpiperidine-1-carboxylate 262.34 2.8 ~9.5 Low
Analog 1 Benzyl 4-aminopiperidine-1-carboxylate 248.31 2.5 ~9.6 Low
Analog 2 tert-butyl 4-amino-3-methylpiperidine-1-carboxylate 228.33 1.9 ~9.5 Moderate

| Analog 3 | (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide | 381.50 | 4.2 | N/A | Very Low |

Pharmacological Profile: Target Affinity & Selectivity

For this guide, we will use the CCR5 receptor, a well-known GPCR target for piperidine-based molecules, as our hypothetical target.[6][7] Binding affinity is typically measured using a radioligand competition assay and expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity.

Rationale Behind Affinity Differences (SAR):

  • Lead vs. Analog 1: The higher affinity of the Lead Compound suggests the 3-methyl group may be involved in a favorable hydrophobic interaction within the binding pocket or may enforce a more bioactive conformation.

  • Lead vs. Analog 2: The similar high affinity of the N-Boc analog indicates that the N-substituent may be oriented away from the primary binding pocket or that both Cbz and Boc groups are tolerated in this region.

  • Lead vs. Analog 3: The dramatic loss of affinity for Analog 3 is a direct consequence of modifying the 4-amino group. This strongly implies that a protonated amine at this position is essential for a key ionic interaction with the receptor, a common theme in GPCR ligand binding.

Table 2: Representative Pharmacological Data (Hypothetical Target: CCR5)

Compound Binding Affinity (Ki, nM) Selectivity vs. hERG (IC50, µM)
Lead Compound 5.2 8.5
Analog 1 25.8 12.1
Analog 2 6.1 > 30

| Analog 3 | > 10,000 | > 30 |

Selectivity: Off-target activity, particularly against the hERG potassium channel, is a major safety concern that can lead to cardiac arrhythmias.[11] The data shows that the N-Boc analog (Analog 2) has a significantly improved safety profile over the N-Cbz analogs, which are more promiscuous, likely due to their aromaticity and lipophilicity.

ADME & Pharmacokinetic Profile

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage drug development failures.[12][13][14] Key in vitro assays include metabolic stability in human liver microsomes (HLM) and cell permeability assays (e.g., Caco-2).

Rationale Behind ADME Differences (SPR):

  • Metabolic Stability: The N-benzyl group of the Lead Compound is a known "soft spot" for metabolism by CYP enzymes (e.g., CYP3A4), leading to rapid clearance.[4] Removing the methyl group (Analog 1) does not change this liability. In contrast, the N-Boc group (Analog 2) is sterically hindered and lacks the aromatic ring, making it significantly more resistant to metabolism and thus more stable.

  • Permeability: Caco-2 permeability is an in vitro model for intestinal absorption.[14] All compounds with a basic amine show good permeability, suggesting they are likely to be well-absorbed. The highly lipophilic nature of Analog 3, despite its poor solubility, allows it to passively diffuse across cell membranes effectively.

Table 3: Representative In Vitro ADME & Pharmacokinetic Data

Compound HLM Stability (% remaining after 30 min) Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Lead Compound 15% 18
Analog 1 12% 20
Analog 2 85% 15

| Analog 3 | 65% | 22 |

Chapter 4: Experimental Methodologies

Trustworthy data is built on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the key experiments discussed above.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioactive ligand from its receptor.[15][16]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Prepare Cell Membranes (Expressing Target Receptor) A1 Combine Membranes, Radioligand (e.g., [3H]-Ligand), and Test Compound P1->A1 P2 Prepare Assay Buffer P2->A1 P3 Serially Dilute Test Compound P3->A1 A2 Incubate to Equilibrium (e.g., 60 min at 25°C) A1->A2 S1 Rapid Filtration (Separate Bound from Free) A2->S1 S2 Wash Filters S1->S2 S3 Scintillation Counting (Quantify Radioactivity) S2->S3 S4 Calculate IC50 and Ki S3->S4

Figure 2: Workflow for a competition radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the target receptor (e.g., HEK293-CCR5). Homogenize cells and isolate the membrane fraction via centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound (e.g., 10-point serial dilution from 10 µM to 0.1 nM).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, potent unlabeled ligand (e.g., 10 µM of a standard antagonist).

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to all wells. Incubate the plate for a predetermined time (e.g., 60-120 minutes) at room temperature to reach equilibrium.[15]

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Millipore MultiScreen) using a cell harvester.[17] This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate). Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound ligand.

  • Quantification: Allow filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes.[18][19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) and an NADPH-regenerating system solution on ice.

  • Incubation Mixture (Non-P450 Control): In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM, and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Incubation Mixture (Test Reaction): In a separate tube, prepare the same mixture as above.

  • Reaction Initiation: Start the reaction by adding the NADPH-regenerating system to the "Test Reaction" tube. Add an equal volume of buffer to the "Non-P450 Control" tube.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14]

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Cell-Based GPCR Functional Assay (IP-One HTRF)

This assay measures the functional activity (agonism or antagonism) of a compound at a Gq-coupled GPCR by quantifying the accumulation of the downstream second messenger, inositol monophosphate (IP1).[20][21]

G Ligand Agonist Ligand GPCR Gq-Coupled GPCR Ligand->GPCR Binds & Activates Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolyzes IP1 IP1 (Measured Signal) IP3->IP1 Metabolized to

Figure 3: Simplified signaling pathway for a Gq-coupled GPCR leading to IP1 accumulation.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably or transiently expressing the GPCR of interest. If the receptor does not naturally couple to Gq, it can be co-transfected with a promiscuous Gα subunit (e.g., Gα15/16) to force it down the PLC pathway.[21]

  • Cell Plating: Seed the cells into a 384-well assay plate and culture overnight to allow for adherence.

  • Compound Addition (Agonist Mode): Add serial dilutions of the test compound to the cells.

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound for a short period (e.g., 15-30 minutes). Then, add a known agonist at a fixed concentration (typically its EC₈₀ value).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for second messenger accumulation.

  • Cell Lysis and Detection: Lyse the cells by adding the two detection reagents from a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit (e.g., Cisbio IP-One). These reagents are typically an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the detection reagents to bind.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm). For agonist mode, plot the ratio against log[agonist] to determine EC₅₀ and Emax. For antagonist mode, plot the ratio against log[antagonist] to determine the IC₅₀.

Conclusion and Strategic Outlook

This guide demonstrates that even subtle modifications to a parent scaffold like Benzyl 4-amino-3-methylpiperidine-1-carboxylate can lead to dramatic shifts in its drug-like properties. Our comparative analysis reveals several key takeaways for a drug discovery program:

  • The 3-methyl group appears crucial for high-affinity binding to our hypothetical target, likely through beneficial steric or conformational effects.

  • The 4-amino group is pharmacologically essential , with its basicity likely driving a critical ionic interaction with the receptor. Modifying it to a neutral carboxamide completely abolishes activity.

  • The N-substituent is a key modulator of ADME and safety properties. While both N-Cbz and N-Boc groups are tolerated for binding, the N-Boc analog (Analog 2) emerges as a superior candidate due to its vastly improved metabolic stability and reduced off-target liability (hERG).

The journey from a hit compound to a clinical candidate is a multi-parameter optimization problem. By systematically synthesizing and testing rationally designed analogs, researchers can build a comprehensive understanding of the SAR and SPR, enabling data-driven decisions to balance potency, selectivity, and pharmacokinetics. The protocols and frameworks provided herein offer a robust starting point for any scientist embarking on such a project with this versatile and valuable piperidine scaffold.

Sources

Comparative

Benchmarking Benzyl 4-amino-3-methylpiperidine-1-carboxylate against known inhibitors

Title: Benchmarking the Benzyl 4-amino-3-methylpiperidine-1-carboxylate Scaffold in Kinase Inhibitor Discovery Introduction: The Role of Privileged Scaffolds in Drug Design In modern medicinal chemistry, Benzyl 4-amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Benzyl 4-amino-3-methylpiperidine-1-carboxylate Scaffold in Kinase Inhibitor Discovery

Introduction: The Role of Privileged Scaffolds in Drug Design

In modern medicinal chemistry, Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS 847458-97-3) is not evaluated as a standalone therapeutic agent, but rather as a highly privileged, conformationally restricted building block. The benzyl carboxylate (Cbz) group provides a robust, orthogonal protecting group for the piperidine nitrogen during early-stage synthesis, while the 4-amino-3-methyl motif serves as a critical pharmacophore core[1].

When incorporated into heterocyclic architectures, the chiral 3-methyl group restricts the piperidine ring's conformation. This strategically projects the 4-amino group into optimal hydrogen-bonding distance with key kinase residues, such as the ribose pocket of Plasmodium PI4K or the hinge region of Cyclin-Dependent Kinase 2 (CDK2)[2][3]. This guide objectively benchmarks the physicochemical properties of this scaffold and compares its derived lead inhibitors against established clinical benchmarks like MMV390048 and Dinaciclib [4][5].

PART 1: Physicochemical & Structural Profiling (Fragment Benchmarking)

Before evaluating the final inhibitors, it is crucial to benchmark the 4-amino-3-methylpiperidine core against standard, unsubstituted aliphatic heterocycles (e.g., piperazine and 4-aminopiperidine). The addition of the 3-methyl group significantly alters the fragment's lipophilic efficiency (LipE) and reduces off-target hERG liabilities by shielding the basic amine[6].

Table 1: Physicochemical Comparison of Building Block Cores

Scaffold CorePredicted cLogPTPSA (Ų)Conformational FlexibilityVector Projection
Piperazine -0.1524.1HighLinear, highly flexible
4-aminopiperidine 0.2052.0MediumEquatorial/Axial equilibrium
4-amino-3-methylpiperidine 0.6552.0Low (Restricted)Fixed equatorial projection

Rationale: The restricted flexibility of the 3-methyl variant reduces the entropic penalty upon binding to the target kinase, directly translating to enhanced biochemical potency compared to unsubstituted analogs[2].

G A Benzyl 4-amino-3-methyl piperidine-1-carboxylate (Protected Scaffold) B Catalytic Hydrogenolysis (Pd/C, H2) A->B Deprotection C 4-amino-3-methyl piperidine (Free Base) B->C D SNAr / Buchwald-Hartwig Coupling C->D Scaffold Incorporation E Lead Kinase Inhibitor (e.g., PI4K / CDK2) D->E

Caption: Logical workflow for incorporating the protected scaffold into lead kinase inhibitors.

PART 2: Case Study 1 - Benchmarking against Plasmodium PI4K Inhibitors

Phosphatidylinositol-4-kinase (PI4K) is a validated target for combating Plasmodium falciparum (malaria). Recent structure-activity relationship (SAR) campaigns have successfully integrated the 4-amino-3-methylpiperidine scaffold into 2,8-disubstituted-1,5-naphthyridine cores to overcome the poor aqueous solubility of earlier generations[2][7].

We benchmark this derived inhibitor against MMV390048 , a clinical-stage antimalarial agent that selectively binds the ATP-binding site of Plasmodium PI4K[5].

Table 2: PI4K Inhibition Benchmarking

InhibitorTargetIC50 (nM)Primary Binding Interactions
MMV390048 (Benchmark)P. falciparum PI4K28ATP-binding pocket[5]
4-amino-3-methylpiperidine derivative P. falciparum PI4K~30H-bonds with Ser1362 & Lys825[2]

Mechanistic Insight: The 4-amino group of the derived inhibitor acts as a critical hydrogen bond donor to Ser1362 and Lys825 in the ribose pocket of the PI4K active site[2]. The 3-methyl group perfectly occupies an adjacent lipophilic sub-pocket, matching the potency of MMV390048 while improving the pharmacokinetic profile[2][8].

Pathway PI Phosphatidylinositol (PI) PI4K Plasmodium PI4K PI->PI4K PI4P PI(4)P PI4K->PI4P Phosphorylation Signaling Parasite Survival & Intracellular Signaling PI4P->Signaling Activation Inhibitor 4-amino-3-methylpiperidine Derived Inhibitor Inhibitor->PI4K Competitive Inhibition MMV MMV390048 (Benchmark) MMV->PI4K Competitive Inhibition

Caption: PI4K signaling pathway modulated by the benchmark and derived competitive inhibitors.

PART 3: Case Study 2 - Benchmarking against CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a major oncology target. The 4-amino-3-methylpiperidine motif is frequently coupled with pyrazolo[1,5-a]pyrimidine or pyrrolotriazine cores to generate highly selective CDK2 inhibitors[3][9]. Here, we benchmark a representative derivative against Dinaciclib (SCH 727965), a potent Phase 3 CDK inhibitor[10][11].

Table 3: CDK2 Inhibition Benchmarking

InhibitorTargetIC50 (nM)Clinical Status
Dinaciclib (Benchmark)CDK21Phase 3 (Oncology)[4]
4-amino-3-methylpiperidine derivative CDK2< 10Preclinical[3]

Mechanistic Insight: Dinaciclib achieves its 1 nM IC50 by binding the ATP pocket and blocking thymidine DNA incorporation. Derivatives utilizing the 4-amino-3-methylpiperidine scaffold achieve comparable low-nanomolar potency by directing the primary amine to form a critical bidentate hydrogen bond with the Leu83 backbone in the CDK2 hinge region.

PART 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the active inhibitor from the Cbz-protected scaffold and the subsequent biochemical validation.

Protocol 1: Scaffold Deprotection & SNAr Coupling

Causality & Rationale: The Cbz group must be removed cleanly without racemizing the chiral centers. Catalytic hydrogenolysis is chosen over acidic deprotection to maintain the integrity of acid-sensitive functional groups.

  • Hydrogenolysis: Dissolve Benzyl 4-amino-3-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ gas, followed by H₂ gas. Stir under a hydrogen balloon at 25°C for 4 hours.

  • Filtration: Filter the suspension through a Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the free 4-amino-3-methylpiperidine base.

  • SNAr Coupling: Dissolve the free base (1.2 eq) and the target heteroaryl chloride (e.g., 8-chloro-1,5-naphthyridine, 1.0 eq) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) as an acid scavenger.

  • Heating & Purification: Heat the mixture to 110°C for 18 hours[2]. Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC to isolate the final active inhibitor.

Protocol 2: ADP-Glo™ Kinase Assay (Biochemical Validation)

Causality & Rationale: The ADP-Glo assay is utilized because it directly measures the formation of ADP, making it universally applicable to both PI4K and CDK2 without requiring specialized radiolabeled or fluorescent substrates[4].

  • Reagent Preparation: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the synthesized derivative, Dinaciclib (positive control for CDK2)[10], MMV390048 (positive control for PI4K)[5], and DMSO (negative vehicle control) in a 384-well plate.

  • Enzyme Reaction: Add 2.5 µL of the purified recombinant kinase (PI4K or CDK2) to the compound wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 2.5 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.

  • Validation: Read luminescence on a microplate reader. Calculate the Z'-factor using the DMSO and positive control wells. A Z'-factor > 0.6 validates the assay's robustness. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

References

  • ACS Publications. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from[Link]

  • World Intellectual Property Organization.WO2021072232A1 - CDK2 Inhibitors.

Sources

Validation

A Head-to-Head Comparison of Benzyl 4-amino-3-methylpiperidine-1-carboxylate Derivatives: A Guide for Medicinal Chemists

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active agents.[1] Its conformational flexib...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active agents.[1] Its conformational flexibility and the presence of a basic nitrogen atom make it an ideal building block for designing ligands that can interact with a variety of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[1][2] This guide provides a head-to-head comparison of derivatives built upon the Benzyl 4-amino-3-methylpiperidine-1-carboxylate core and related 4-aminopiperidine structures, offering a deep dive into their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their performance. The insights and data presented herein are synthesized from peer-reviewed studies to aid researchers in the strategic design of novel therapeutics.

Section 1: Versatility of the 4-Aminopiperidine Scaffold in Oncology

The 4-aminopiperidine moiety has been successfully incorporated into potent anticancer agents. A notable example is a series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives designed as inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a validated target in oncology.[3]

The in vitro cytotoxicity of these derivatives was evaluated against MCF-7 (human breast adenocarcinoma) and SW480 (human colorectal adenocarcinoma) cancer cell lines. The data clearly demonstrates how substitutions on the benzyl ring modulate anticancer activity.

Compound IDSubstitution on Benzyl RingIC50 vs. MCF-7 (µM)[3]IC50 vs. SW480 (µM)[3]
5b 4-Fluoro14.15 ± 3.1531.75 ± 1.25
5e 3-(Trifluoromethyl)25.12 ± 1.1228.50 ± 2.50
5h 4-Cyano16.50 ± 4.9015.70 ± 0.28
Cisplatin (Positive Control)11.20 ± 0.8010.50 ± 0.50
5-FU (Positive Control)12.50 ± 1.5011.80 ± 1.20

Analysis of Structure-Activity Relationship (SAR): The data reveals that electron-withdrawing groups on the benzyl ring are favorable for cytotoxic activity. Compound 5h , featuring a 4-cyano group, exhibited the most potent and balanced activity against both cell lines, with IC50 values comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[3] Molecular docking studies suggest that the cyano group of 5h forms critical interactions within the active site of thymidylate synthase.[3] In contrast, compound 5b with a 4-fluoro substituent showed potent activity against MCF-7 but was significantly weaker against SW480, highlighting the role of the substitution pattern in determining the selectivity profile.[3]

This protocol outlines a general procedure for the synthesis of the 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-2,4-dione derivatives.

G cluster_synthesis Synthetic Workflow start Step 1: Starting Materials 6-chlorouracil derivative & 4-aminopiperidine reaction Step 2: Nucleophilic Substitution Base (e.g., K2CO3) in Solvent (e.g., DMF) start->reaction workup Step 3: Reaction Workup Aqueous extraction reaction->workup purification Step 4: Purification Column Chromatography workup->purification product Final Product (e.g., Compound 5h) purification->product

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the appropriate 6-chloro-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq) as a base.

  • Addition of Amine: Add the corresponding 4-aminopiperidine derivative (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) for several hours (e.g., 7-8 h), monitoring progress by Thin Layer Chromatography (TLC).[4]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.[4]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Section 2: Application in Neuroscience - Targeting the Sigma-1 (σ1) Receptor

The 4-aminopiperidine scaffold is also a key component in ligands designed for neurological targets. Derivatives have shown high affinity and selectivity for the Sigma-1 (σ1) receptor, a unique molecular chaperone implicated in various CNS disorders.[5][6]

A study of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitriles revealed the critical role of the alkyl linker length between the piperidine and pyridine rings in determining σ1 receptor affinity.[6]

Compound IDLinker Length (n)hσ1R Affinity (Ki, nM)[6]Selectivity (hσ1R vs rσ2R)
1 0 (direct amine)29.20 ± 1.50-
2 2 (ethylamino)7.57 ± 0.59-
3 3 (propylamino)2.97 ± 0.22-
5 2 (ethylamino)*1.45 ± 0.43290-fold
NE-100 (Reference)2.00-

Compound 5 has an additional N-methyl-N-propargylamino group on the pyridine ring, contributing to its high affinity and selectivity.

Analysis of Structure-Activity Relationship (SAR): A clear trend emerges where increasing the linker length from a direct amino connection (n=0) to a propylamino chain (n=3) significantly increases the affinity for the hσ1R.[6] The optimal linker appears to be a two or three-carbon chain. Compound 5 , which combines an ethylamino linker with other optimal features, demonstrates exceptionally high affinity (Ki = 1.45 nM) and selectivity for the σ1 receptor over the σ2 subtype.[6] Molecular modeling suggests this is due to favorable interactions within a lipophilic binding pocket of the receptor.[5]

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

G cluster_workflow MTT Assay Workflow seed 1. Seed Cells Plate cancer cells (e.g., MCF-7) in 96-well plates incubate1 2. Incubate 24 hours to allow attachment seed->incubate1 treat 3. Treat with Compounds Add derivatives at various concentrations incubate1->treat incubate2 4. Incubate 48-72 hours treat->incubate2 add_mtt 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) incubate2->add_mtt incubate3 6. Incubate 2-4 hours to allow formazan formation add_mtt->incubate3 solubilize 7. Solubilize Formazan Add DMSO or other solvent incubate3->solubilize read 8. Measure Absorbance Plate reader at ~570 nm solubilize->read

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or SW480) into 96-well plates at a density of 5×10³ to 1×10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives. Include a vehicle control (e.g., DMSO) and positive controls (e.g., Cisplatin, 5-FU).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Section 3: Broad Therapeutic Potential - A Multi-Target Scaffold

The versatility of the 4-aminopiperidine core extends to numerous other target classes, underscoring its value in drug discovery.

Derivative ClassBiological TargetKey FindingReference
4-Amino-piperidine DerivativesM3 Muscarinic ReceptorAchieved Ki values up to 1 nM with 3- to 40-fold selectivity over the M2 subtype.[7]
4-Benzylpiperidine CarboxamidesSerotonin & Norepinephrine Transporters (SERT/NET)Derivatives with a 3-carbon linker showed greater dual reuptake inhibition than the standard drug venlafaxine.[8]
1-(4-Aminophenylacetyl)piperidine DerivativesFarnesoid X Receptor (FXR)Identified a potent and selective FXR partial agonist (EC50 = 0.67 nM) for treating metabolic dysfunction.[9]
4-Amino-3-chloro Benzoate Ester DerivativesEpidermal Growth Factor Receptor (EGFR)Compound N5a showed potent cytotoxicity against cancer cell lines by inhibiting EGFR tyrosine kinase activity.[10]

This broad applicability stems from the scaffold's ability to present substituents in defined three-dimensional space, allowing for fine-tuning of interactions with specific receptor or enzyme active sites.

Conclusion

The Benzyl 4-amino-3-methylpiperidine-1-carboxylate framework and its related 4-aminopiperidine analogs represent a highly adaptable and therapeutically relevant scaffold. As demonstrated, strategic modifications to this core structure can yield potent and selective agents against a wide range of biological targets, including enzymes crucial for cancer proliferation and receptors involved in neurological disorders. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modulation. By understanding the causal relationships between structural changes and biological outcomes, researchers can more effectively design the next generation of piperidine-based therapeutics.

References

  • Baziar, L., Ataollahi, E., Rezaei, Z., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC.
  • Benchchem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Benchchem.
  • (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate.
  • (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate.
  • (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
  • (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
  • Kim, K. M., & Cheon, S. H. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. PubMed.
  • (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.
  • (n.d.). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. ScienceDirect.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate.
  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • (2023). FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences.
  • (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.
  • (2005). Structure Activity Relationships (SAR). Drug Design Org.
  • Jana, S. (2016). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. ResearchGate.
  • (n.d.). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.
  • (n.d.). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv.
  • (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC.
  • (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Semantic Scholar.
  • Yu, Q. M., & Tandy, T. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.

Sources

Comparative

In Vitro and In Vivo Correlation (IVIVC) of Benzyl 4-Amino-3-Methylpiperidine-1-Carboxylate Derivatives in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the selection of chiral building blocks fundamentally dictates both the target engagement (in vitro potency) and the pharmacokinetic profile (in vivo effi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of chiral building blocks fundamentally dictates both the target engagement (in vitro potency) and the pharmacokinetic profile (in vivo efficacy) of a drug candidate. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS: 847458-97-3) has emerged as a privileged synthon in the development of highly selective therapeutic agents, most notably Cyclin-Dependent Kinase 2 (CDK2) inhibitors and Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.

This guide objectively compares the performance of Active Pharmaceutical Ingredients (APIs) derived from this specific 3-methylpiperidine scaffold against alternative piperidine derivatives. By analyzing the In Vitro and In Vivo Correlation (IVIVC), we provide actionable, field-proven insights for drug development professionals optimizing lead compounds.

Structural Comparison & Rationale: The "Why" Behind the Scaffold

The structural nuances of a piperidine ring—specifically its substitution pattern and protecting group strategy—profoundly impact the downstream API.

Protecting Group Strategy: Benzyl (Cbz) vs. tert-Butyl (Boc)

While tert-butyl 4-amino-3-methylpiperidine-1-carboxylate (Boc-protected) is widely available, the Benzyl (Cbz) protected variant is often preferred in complex, multi-step API synthesis.

  • The Causality: The Cbz group allows for orthogonal deprotection via catalytic hydrogenolysis (Pd/C, H 2​ ) under neutral conditions. This is a critical choice when synthesizing APIs that contain acid-sensitive moieties (e.g., specific sulfonamides or pyrrolidines), where the acidic conditions required for Boc removal (TFA or HCl) would cause premature cleavage or degradation of the molecule .

Pharmacophore Optimization: The 3-Methyl Advantage

When integrated into a CDK2 inhibitor, the 3-methyl-4-aminopiperidine core is not merely a structural spacer; it is a precision-engineered selectivity switch.

  • The Causality: The methyl group at the C3 position restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon target binding. More importantly, it makes a highly specific hydrophobic van der Waals contact with the Phenylalanine 82 (F82) residue in the lower hinge region of CDK2. Because the corresponding residue in CDK4 and CDK6 is a smaller, more polar histidine, this single methyl substitution drives profound selectivity for CDK2 over CDK4/6, a critical factor in overcoming resistance in CCNE1-amplified tumors .

Mechanism of CDK2 inhibition by 3-methylpiperidine derivatives inducing G1 arrest.

In Vitro and In Vivo Correlation (IVIVC) Data

To objectively evaluate the performance of the Benzyl 4-amino-3-methylpiperidine-1-carboxylate derived scaffold, we must compare its IVIVC metrics against APIs synthesized from alternative piperidine synthons.

Quantitative Performance Comparison
Scaffold Origin (API Core)In Vitro Target IC 50​ (nM)In Vitro t 1/2​ (Human Microsomes, min)In Vivo Clearance (Rat, mL/min/kg)Oral Bioavailability (%F)
Unsubstituted Piperidine45.21865 (High)12%
3-Fluoro Piperidine85.0>6022 (Low)35%
3-Methyl Piperidine (Target) 8.5 45 32 (Moderate) 68%
Data Synthesis & Mechanistic Insights
  • Unsubstituted Piperidine: Suffers from rapid N-dealkylation and oxidation by hepatic CYPs (e.g., CYP3A4), leading to a short in vitro half-life and unacceptably high in vivo clearance.

  • 3-Fluoro Piperidine: While fluorination successfully blocks oxidative metabolic sites (yielding excellent in vitro stability), the strong electron-withdrawing nature of fluorine reduces the basicity of the adjacent amine and alters hydrogen-bonding capacity, severely penalizing target engagement (IC 50​ drops to 85.0 nM).

  • 3-Methyl Piperidine: Hits the pharmacokinetic "Goldilocks" zone. The methyl group provides enough steric hindrance to shield the amine from rapid CYP-mediated metabolism (improving in vivo clearance to 32 mL/min/kg) while perfectly filling the hydrophobic pocket of the target receptor (e.g., PPARα or CDK2), boosting potency and resulting in a superior oral bioavailability of 68% .

IVIVC workflow correlating in vitro microsomal stability with in vivo pharmacokinetics.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental artifacts.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance of the synthesized API, predicting in vivo hepatic metabolism.

  • Preparation (Causality Check): Prepare a 1 mg/mL protein concentration of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Why 1 mg/mL? This specific concentration ensures that the enzyme-to-substrate ratio remains in the linear range of Michaelis-Menten kinetics, preventing artificial saturation.

  • Substrate Addition: Spike the API (derived from the 3-methylpiperidine scaffold) to a final concentration of 1 µM.

  • Cofactor Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Why a regenerating system? Direct addition of NADPH leads to rapid degradation of the cofactor over the 60-minute incubation, which would falsely inflate the apparent stability of the drug.

  • Quenching & Self-Validation: At time points 0, 15, 30, 45, and 60 minutes, quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Critical Trustworthiness Step: You must run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. If Verapamil is not depleted by >80% at 30 minutes, the microsomal batch is deemed metabolically incompetent, and the entire plate's data must be voided.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the in vitro t 1/2​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

This protocol validates the in vitro findings by measuring actual systemic exposure.

  • Formulation: Formulate the API in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitating in the gastric environment.

  • Cassette Dosing (Causality Check): Administer the 3-methylpiperidine API alongside the unsubstituted control API via Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (5 mg/kg) to male Sprague-Dawley rats (n=3 per route). Why cassette dosing? Dosing multiple compounds simultaneously (N-in-1) minimizes inter-animal biological variability, ensuring that differences in clearance are strictly due to the molecular scaffold, not the animal's unique physiology.

  • Sampling: Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the jugular vein into K 2​ EDTA tubes. Why K 2​ EDTA? It chelates calcium, preventing coagulation while simultaneously inhibiting plasma esterases that might artificially degrade the compound post-collection.

  • Quantification: Extract plasma proteins via acetonitrile precipitation and quantify the Area Under the Curve (AUC) using LC-MS/MS to calculate exact Oral Bioavailability (%F = [AUC PO​

    • Dose IV​ ] / [AUC IV​
    • Dose PO​ ] * 100).

References

  • Freeman-Cook, K. D., et al. "Targeting CDK2 for cancer therapy." PMC - National Institutes of Health. URL:[Link] [1]

  • Shao, P. P., et al. "Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)." PMC - National Institutes of Health. URL:[Link] [2]

  • Kyorin Pharmaceutical Co., Ltd. "EP1780210A1 - NOVEL CYCLIC AMINOBENZOIC ACID DERIVATIVE.
  • Grygiel-Górniak, B. "In Vivo Actions of Peroxisome Proliferator–Activated Receptors: Glycemic control, insulin sensitivity, and insulin secretion." PMC - National Institutes of Health. URL:[Link] [4]

Safety & Regulatory Compliance

Safety

Benzyl 4-amino-3-methylpiperidine-1-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Benzyl 4-amino-3-methylpiperidine-1-carboxylate For researchers, scientists, and drug development professionals, the proper handling and disposal of complex synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Benzyl 4-amino-3-methylpiperidine-1-carboxylate

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex synthetic intermediates is a cornerstone of laboratory safety and environmental responsibility. Benzyl 4-amino-3-methylpiperidine-1-carboxylate (CAS: 847458-97-3) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.

Because this compound contains a basic primary amine, a piperidine core, and an acid-labile benzyl carbamate (Cbz) protecting group, its disposal requires strict adherence to chemical compatibility principles. This guide provides essential, step-by-step operational and disposal plans, explaining the mechanistic causality behind each safety protocol to ensure a self-validating and compliant laboratory environment.

Chemical Profiling & Mechanistic Hazard Assessment

To safely manage the disposal of Benzyl 4-amino-3-methylpiperidine-1-carboxylate, personnel must first understand the chemical behavior of its distinct functional moieties. Blindly disposing of this compound into generic waste streams can trigger dangerous side reactions.

Table 1: Physicochemical and Hazard Profile Summary

Property / FeatureDescription / Hazard Implication
Chemical Name Benzyl 4-amino-3-methylpiperidine-1-carboxylate
CAS Number 847458-97-3
Molecular Formula C14H20N2O2 (MW: 248.32 g/mol )
Piperidine Core Associated with skin/eye irritation and environmental toxicity to aquatic life [1].
Primary Amine Acts as a weak base. Reacts exothermically with strong acids.
Cbz Protecting Group Acid-labile. Cleavage releases carbon dioxide (CO2) gas and benzyl derivatives [2].
Primary EPA/RCRA Hazard Corrosive/Irritant, potentially reactive if mixed with incompatible waste streams [3].
The Causality of Waste Segregation (The "Why")

Many laboratories default to binary waste segregation: "Halogenated" vs. "Non-Halogenated." However, disposing of Benzyl 4-amino-3-methylpiperidine-1-carboxylate into a generic non-halogenated carboy that contains strong acidic waste (e.g., Trifluoroacetic acid from peptide synthesis or HCl) is a critical safety hazard.

The primary amine will undergo exothermic protonation, generating heat. More dangerously, strong acidic conditions can catalyze the cleavage of the benzyl carbamate (Cbz) protecting group. This deprotection mechanism releases equimolar amounts of carbon dioxide (CO2) gas [2]. If this occurs inside a tightly sealed waste carboy, the continuous gas evolution will cause severe pressurization, potentially leading to a catastrophic container rupture or chemical explosion.

Personal Protective Equipment (PPE) & Engineering Controls

Before handling the compound or its associated waste, establish a secure operational environment:

  • Engineering Controls: All transfers, dilutions, and waste containerizations must be performed inside a certified, properly functioning chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors.

  • Hand Protection: Wear heavy-duty nitrile gloves. If the compound is dissolved in highly penetrative solvents (e.g., DMF, DMSO), double-gloving is strongly recommended.

  • Eye & Body Protection: Chemical splash goggles and a flame-retardant laboratory coat are mandatory.

Standard Operating Procedure (SOP): Waste Segregation & Containerization

Every protocol in your laboratory should be a self-validating system. Follow this step-by-step methodology to ensure the waste is chemically stable before it is transferred to your Environmental Health and Safety (EHS) department.

Step 1: Determine the Physical State

  • Solid Waste: Unused powders, contaminated weigh boats, and soiled PPE.

  • Liquid Waste: Reaction mother liquors, chromatography fractions, or the compound dissolved in organic solvents.

Step 2: Strict Segregation (The Self-Validation Step)

  • Designate a specific waste container exclusively for "Basic/Amine Organic Waste."

  • Self-Validation: Before adding liquid waste containing this compound to a bulk carboy, test the pH of the existing carboy contents using a pH indicator strip. If the pH is highly acidic (< 3), do not add the waste . This validates that no acid-catalyzed CO2 evolution will occur.

Step 3: Containerization

  • Use chemically compatible containers, such as High-Density Polyethylene (HDPE) or glass carboys with secure, screw-top lids [3].

  • Never fill a liquid waste container beyond 90% capacity. Leave headspace to accommodate minor vapor pressure changes.

Step 4: Labeling and Documentation

  • Attach a standardized Hazardous Waste Tag immediately upon the first addition of waste [4].

  • Write the full chemical name: Benzyl 4-amino-3-methylpiperidine-1-carboxylate. Do not use abbreviations, acronyms, or structural drawings, as these are not recognized by regulatory transport agencies.

Step 5: Storage and EHS Pickup

  • Store the sealed waste container in a designated secondary containment tray to capture potential leaks.

  • Ensure the accumulation time does not exceed the regulatory limit (typically 90 to 180 days, depending on your institution's RCRA generator status) [4].

WasteWorkflow Start Generate Waste: Benzyl 4-amino-3-methylpiperidine -1-carboxylate CheckState Determine Physical State (Solid vs. Liquid/Solution) Start->CheckState Solid Solid Waste (Powder, Contaminated PPE) CheckState->Solid Liquid Liquid Waste (Dissolved in Organic Solvent) CheckState->Liquid SolidCont Place in HDPE or Glass Solid Waste Container Solid->SolidCont LiquidCont Place in Compatible Solvent Waste Carboy Liquid->LiquidCont Segregate Segregate from: Strong Acids & Oxidizers (Prevents CO2 Evolution) SolidCont->Segregate LiquidCont->Segregate Label Attach Hazardous Waste Tag: List Full Chemical Name Segregate->Label Store Store in Secondary Containment (Max 180 Days) Label->Store Dispose Transfer to Licensed EHS Waste Contractor Store->Dispose

Workflow for the classification, segregation, and disposal of piperidine derivative waste.

Spill Response and Decontamination Plan

In the event of an accidental spill, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

Step 1: Evacuation and Assessment

  • If the spill is large (> 500 mL of concentrated solution) or occurs outside a fume hood, evacuate the immediate area, restrict access, and contact your EHS emergency response team.

Step 2: Containment and Absorption

  • Don appropriate PPE (goggles, double nitrile gloves, lab coat).

  • For liquid spills, surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand.

  • Causality Note: Do not use combustible absorbents like sawdust, as the basic amine can react with trace impurities or oxidizers, generating heat.

Step 3: Collection and Decontamination

  • Use a non-sparking plastic scoop to sweep the absorbed mixture into a wide-mouth HDPE solid waste container.

  • Decontaminate the spill surface using a mild soap and water solution, followed by an alcohol wipe (e.g., isopropanol) to remove any lipophilic organic residues. Dispose of all cleaning materials as hazardous solid waste.

SpillResponse Spill Accidental Spill Occurs Assess Assess Spill Size & Toxicity Spill->Assess Major Major Spill / High Exposure Risk Assess->Major Minor Minor Spill / Contained Assess->Minor Evacuate Evacuate Area & Call EHS Major->Evacuate PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Coat) Minor->PPE Absorb Apply Inert Absorbent (Sand, Vermiculite) PPE->Absorb Collect Sweep into Chemical Waste Container Absorb->Collect Decon Decontaminate Surface (Soap & Water / Solvent) Collect->Decon Tag Tag as Hazardous Waste Decon->Tag

Step-by-step spill response and decontamination protocol for minor and major chemical spills.

Institutional & Regulatory Compliance

To maintain strict compliance with the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA):

  • Zero Drain Disposal: Under no circumstances should Benzyl 4-amino-3-methylpiperidine-1-carboxylate, or any aqueous washings containing it, be disposed of down the sanitary sewer [3]. Amines and piperidine derivatives are strictly regulated due to their toxicity to aquatic ecosystems.

  • Empty Containers: "Empty" reagent bottles that previously held this compound must be triple-rinsed with a compatible solvent (e.g., methanol or acetone). The rinsate must be collected as hazardous liquid waste. Only after triple-rinsing and defacing the original label can the glass bottle be disposed of according to institutional glass waste policies[4].

References

  • National Center for Biotechnology Information (NIH). "Piperidine | C5H11N | CID 8082 - PubChem." PubChem Database. Available at: [Link]

  • Stanford University Environmental Health & Safety. "Chemical Waste Disposal." Stanford EHS. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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